molecular formula C21H17NO3 B500757 2-benzoyl-N-(2-methoxyphenyl)benzamide

2-benzoyl-N-(2-methoxyphenyl)benzamide

Numéro de catalogue: B500757
Poids moléculaire: 331.4g/mol
Clé InChI: MLBYOHJFGKNLCJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-benzoyl-N-(2-methoxyphenyl)benzamide is a useful research compound. Its molecular formula is C21H17NO3 and its molecular weight is 331.4g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-benzoyl-N-(2-methoxyphenyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-benzoyl-N-(2-methoxyphenyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C21H17NO3

Poids moléculaire

331.4g/mol

Nom IUPAC

2-benzoyl-N-(2-methoxyphenyl)benzamide

InChI

InChI=1S/C21H17NO3/c1-25-19-14-8-7-13-18(19)22-21(24)17-12-6-5-11-16(17)20(23)15-9-3-2-4-10-15/h2-14H,1H3,(H,22,24)

Clé InChI

MLBYOHJFGKNLCJ-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1NC(=O)C2=CC=CC=C2C(=O)C3=CC=CC=C3

SMILES canonique

COC1=CC=CC=C1NC(=O)C2=CC=CC=C2C(=O)C3=CC=CC=C3

Origine du produit

United States
Foundational & Exploratory

Physicochemical Properties and Solubility of 2-benzoyl-N-(2-methoxyphenyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 2-benzoyl-N-(2-methoxyphenyl)benzamide , a specialized lipophilic amide derivative. This compound serves as a critical model for understanding intramolecular hydrogen bonding, conformational polymorphism, and solubility challenges in drug discovery.

Executive Summary

2-benzoyl-N-(2-methoxyphenyl)benzamide (C₂₁H₁₇NO₃) is a sterically congested, highly lipophilic molecule derived from the condensation of 2-benzoylbenzoic acid and o-anisidine. In pharmaceutical research, it functions as a "brick dust" model compound —a molecule characterized by high crystallinity and poor aqueous solubility, driven by strong intermolecular packing and limited solvation potential.

Its structural uniqueness lies in the ortho-benzoyl substituent , which facilitates an intramolecular hydrogen bond with the amide nitrogen. This "locked" conformation mimics the behavior of many complex drug candidates, making it an essential probe for solid-state characterization and solubility enhancement strategies.

Molecular Architecture & Physicochemical Profiling

Chemical Identity[1][2][3]
  • IUPAC Name: 2-benzoyl-N-(2-methoxyphenyl)benzamide

  • Molecular Formula: C₂₁H₁₇NO₃[1][2]

  • Molecular Weight: 331.37 g/mol [3]

  • Core Scaffold: Benzophenone-2-carboxamide

  • Key Functional Groups:

    • Amide Linker: Neutral, hydrogen bond donor/acceptor.

    • o-Methoxy Group: Lipophilic, weak H-bond acceptor.

    • o-Benzoyl Group: Steric bulk, H-bond acceptor (ketone).

Computed Physicochemical Parameters

The following parameters define the compound's behavior in biological and formulation environments.

ParameterValue (Predicted/Experimental)Significance
LogP (Octanol/Water) 4.2 – 4.5 Highly lipophilic; indicates high permeability but poor aqueous solubility.
pKa (Acidic) > 14 (Amide NH)Neutral at physiological pH (1.2 – 7.4). No ionization to assist solubility.
pKa (Basic) ~ -1.5 (Amide O)Extremely weak base; will not protonate in the stomach (pH 1.2).
Polar Surface Area (PSA) ~55 Ų Good membrane permeability (Rule of 5 compliant).
Rotatable Bonds 4 Restricted rotation due to intramolecular H-bonding (see below).
H-Bond Donors/Acceptors 1 / 4 Limited solvation capacity in water.
Structural Dynamics: The "Locked" Conformation

Unlike simple benzamides, this molecule exhibits atropisomerism-like behavior . The amide nitrogen proton (


) forms a stable intramolecular hydrogen bond  with the carbonyl oxygen of the ortho-benzoyl group [1].
  • Effect on Solubility: This internal bond "hides" the polar N-H group from the solvent, effectively reducing the molecule's polarity and increasing its LogP. This explains its exceptionally low water solubility compared to non-ortho-substituted analogs.

  • Effect on Permeability: The "closed" conformation creates a compact, lipophilic shell, enhancing passive diffusion through lipid bilayers.

Solid-State Characterization

Polymorphism and Crystallinity

2-benzoyl-N-(2-methoxyphenyl)benzamide is prone to conformational polymorphism . The rotation of the o-anisyl ring relative to the amide plane can lead to different crystal packing arrangements.

  • Form I (Stable): Characterized by dense

    
     stacking between the benzophenone and anisole rings. High melting point (~170–175°C).[3]
    
  • Metastable Forms: Can be generated via rapid precipitation from antisolvents (e.g., DMSO

    
     Water). These forms have higher apparent solubility but risk conversion during storage.
    
Thermal Analysis (DSC/TGA)
  • Melting Point: Sharp endotherm expected between 170°C and 180°C (typical for rigid benzanilides).

  • Degradation: Thermally stable up to ~250°C.

  • Protocol: Differential Scanning Calorimetry (DSC) should be run at 10°C/min in crimped aluminum pans. A single sharp peak confirms phase purity.

Solubility Landscape

Equilibrium Solubility Data

The solubility profile is dominated by the compound's high lipophilicity (LogP > 4) and lack of ionization.

Solvent / MediumSolubility (mg/mL) @ 25°CClassification
Water (pH 7.4) < 0.001 mg/mL (< 1 µg/mL)Practically Insoluble
0.1N HCl (pH 1.2) < 0.001 mg/mL Practically Insoluble (No protonation)
Ethanol 5 – 10 mg/mL Sparingly Soluble
DMSO > 50 mg/mL Soluble
DCM / Chloroform > 100 mg/mL Freely Soluble
FaSSIF (Biorelevant) 0.05 – 0.1 mg/mL Poor (Solubilization driven by bile micelles)
Thermodynamic Solubility Workflow

To accurately measure the solubility of this hydrophobic compound, a Saturation Shake-Flask method with HPLC-UV detection is required. Standard UV plate readers often lack the sensitivity for the aqueous range (< 1 µg/mL).

SolubilityWorkflow Start Start: Solid Compound Preparation Excess Solid + Media (pH 1.2, 6.8, 7.4, FaSSIF) Start->Preparation Equilibration Shake @ 37°C for 24-48h (Thermodynamic Equilibrium) Preparation->Equilibration Separation Centrifugation / Filtration (0.22 µm PVDF) Equilibration->Separation Analysis Quantification via HPLC-UV (Isocratic, ACN:Water) Separation->Analysis SolidStateCheck Analyze Residual Solid (PXRD/DSC) Separation->SolidStateCheck Check for Polymorph Conversion SolidStateCheck->Analysis Confirm Form Stability

Figure 1: Thermodynamic solubility determination workflow. Critical step: Analysis of residual solid (Red node) ensures the measured solubility corresponds to the stable crystal form, not a transient amorphous phase.

Experimental Protocols

Synthesis (Schotten-Baumann Conditions)

Since this compound is often a custom synthesis target, the following protocol ensures high purity.

  • Reagents: 2-Benzoylbenzoic acid (convert to acid chloride using

    
    ) and o-anisidine.
    
  • Reaction: Dissolve o-anisidine (1.0 eq) in DCM with Pyridine (1.2 eq). Add 2-benzoylbenzoyl chloride (1.0 eq) dropwise at 0°C.

  • Workup: Wash with 1N HCl (removes unreacted amine) and 1N NaOH (removes unreacted acid).

  • Purification: Recrystallize from Ethanol/Water to ensure removal of residual aniline, which can be toxic.

HPLC Method for Solubility Quantification

Due to the low aqueous solubility, a sensitive method is required.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 150 x 4.6 mm, 5 µm).

  • Mobile Phase: Acetonitrile : Water (with 0.1% Formic Acid) – 70:30 Isocratic.

    • Note: High organic content is needed to elute this lipophilic compound.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Benzophenone chromophore).

  • Retention Time: Expected ~4–6 minutes.

Implications for Drug Development

For researchers encountering this scaffold in a hit-to-lead campaign:

  • Formulation Risk: The compound is a Class II (low solubility, high permeability) candidate in the BCS system. Simple tablets will fail.

  • Enabling Technologies:

    • Amorphous Solid Dispersions (ASD): The high

      
       and LogP make it a good candidate for ASD using polymers like HPMC-AS to prevent crystallization.
      
    • Lipid Formulations: Solubility in oils (e.g., Miglyol) will be reasonable; Self-Emulsifying Drug Delivery Systems (SEDDS) are a viable strategy.

  • Structural Modification: To improve solubility, consider disrupting the intramolecular H-bond by methylating the amide nitrogen (N-Me) or replacing the o-benzoyl group with a less bulky, polar substituent.

References

  • Gawinecka, A. et al. (2018). Conformational polymorphism and intramolecular hydrogen bonding in N-substituted 2-benzoylbenzamides. Crystal Growth & Design.

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.

  • Bergström, C. A. et al. (2007). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences.

  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods.

  • PubChem Compound Summary. 2-benzoyl-N-(2-methoxyphenyl)benzamide (Structure Search). Link

Sources

N-(2-Methoxyphenyl)benzamide: Synthesis, Structural Dynamics, and Pharmaceutical Utility

[1]

Executive Summary & Chemical Significance

N-(2-Methoxyphenyl)benzamide (CAS: 5395-00-6) is more than a simple amide; it is a "privileged scaffold" in medicinal chemistry and a benchmark substrate for testing the limits of amidation methodologies.[1] Historically, its synthesis tracks the evolution of organic chemistry—from the brute-force acyl chloride methods of the 19th century to the atom-economical, catalytic direct amidations of the 21st century.[1]

For the drug developer, this molecule represents a core pharmacophore found in thrombin inhibitors and hedgehog signaling pathway antagonists. Its ortho-methoxy substituent introduces significant steric hindrance and intramolecular hydrogen bonding, making it a critical model for understanding conformational restriction in drug design.[1]

Historical Evolution of Synthesis Pathways[1]

The discovery of N-(2-methoxyphenyl)benzamide is not tied to a single "eureka" moment but rather the industrialization of aniline dyes and the subsequent exploration of benzanilide derivatives in the late 1800s.[1] Its synthesis history can be categorized into three distinct eras.

Era 1: The Classical Approach (Schotten-Baumann)

Timeframe: Late 19th Century – Present The Method: The reaction of 2-methoxyaniline (o-anisidine) with benzoyl chloride in the presence of a stoichiometric base (typically NaOH or pyridine).[1] Mechanism: Nucleophilic attack of the amine on the activated carbonyl, followed by elimination of chloride. The Challenge: The ortho-methoxy group on the aniline ring creates steric bulk, retarding the nucleophilic attack compared to para-isomers.[1] However, the high reactivity of benzoyl chloride overcomes this barrier. Drawbacks: Generates stoichiometric salt waste and requires moisture-sensitive reagents.[1]

Era 2: The Catalytic Revolution (Direct Amidation)

Timeframe: 1990s – 2010s The Method: Direct condensation of benzoic acid and 2-methoxyaniline using boronic acid catalysts (e.g., 3,4,5-trifluorophenylboronic acid or 2-iodophenylboronic acid).[1] Innovation: This era marked a shift toward "Green Chemistry." By avoiding acid chlorides, chemists could use stable carboxylic acids.[1] Mechanism: The boronic acid forms a mixed anhydride-like intermediate (acyloxyboronate) which activates the carboxylic acid, facilitating amine attack while generating only water as a byproduct.[1]

Era 3: Green & High-Throughput Synthesis

Timeframe: 2010s – Present The Method: Microwave-assisted synthesis in aqueous media and transition-metal-catalyzed oxidative amidation (e.g., Copper-catalyzed C-H activation).[1] Key Discovery: Recent protocols demonstrate that microwave irradiation can drive this reaction in water without organic solvents, leveraging the "on-water" effect to accelerate reaction rates despite the hydrophobicity of the reactants.[1]

Mechanistic Deep Dive: The Ortho-Effect

The 2-methoxy group is not merely a bystander; it dictates the molecule's reactivity and final 3D structure.[1]

  • Steric Hindrance: The methoxy group physically blocks the approach of the electrophile, often requiring higher temperatures or more active catalysts than N-phenylbenzamide.[1]

  • Conformational Lock (The "Foldamer" Effect): Once formed, the amide proton forms a strong intramolecular hydrogen bond with the ether oxygen of the methoxy group. This creates a pseudo-six-membered ring, locking the molecule into a planar conformation.[1] This "pre-organized" structure is vital for its binding affinity in biological targets like Factor Xa.

Visualization: Catalytic Cycles

The following diagram contrasts the Classical Schotten-Baumann pathway with the Modern Boronic Acid Catalytic cycle.

AmidationPathwayscluster_classicalClassical (Schotten-Baumann)cluster_modernModern (Boronic Catalysis)StartBenzoic Acid / ChlorideAcylClBenzoyl ChlorideStart->AcylClSOCl2AcyloxyAcyloxyboronate(Active Species)Start->Acyloxy+ Cat (-H2O)WaterWater (H2O)Start->WaterAmine2-MethoxyanilineProductN-(2-Methoxyphenyl)benzamideTetInterTetrahedral IntermediateAcylCl->TetInter+ AmineTetInter->ProductWasteSalt Waste (NaCl)TetInter->WasteCatBoronic Acid Cat.Acyloxy->Product+ AmineAcyloxy->CatRegeneration

Caption: Comparison of the stoichiometric waste generation in classical methods versus the atom-economical catalytic cycle of boronic acid amidation.

Experimental Protocols

Protocol A: Classical Schotten-Baumann (High Reliability)

Best for: Small-scale synthesis where reagent availability is key and waste is not a concern.[1]

Reagents:

  • 2-Methoxyaniline (1.0 equiv)[1]

  • Benzoyl Chloride (1.1 equiv)[1]

  • 10% NaOH (aq) or Pyridine[1]

  • Dichloromethane (DCM)[1]

Procedure:

  • Dissolve 2-methoxyaniline (10 mmol) in DCM (20 mL) and cool to 0°C.

  • Add pyridine (12 mmol) as an acid scavenger.

  • Add benzoyl chloride (11 mmol) dropwise over 15 minutes. Note: The reaction is exothermic.[2]

  • Allow to warm to room temperature and stir for 2 hours.

  • Validation: Monitor by TLC (Hexane/EtOAc 3:1). The amine spot (lower Rf) should disappear.

  • Workup: Wash with 1M HCl (to remove unreacted amine/pyridine), then sat. NaHCO3, then brine.[1] Dry over MgSO4.

  • Purification: Recrystallize from Ethanol/Water.

Protocol B: Boronic Acid Catalyzed Direct Amidation (Green)

Best for: Pharmaceutical process chemistry requiring high atom economy.[1]

Reagents:

  • Benzoic Acid (1.0 equiv)[1]

  • 2-Methoxyaniline (1.0 equiv)[1]

  • Catalyst: 2-Iodophenylboronic acid (5 mol%) or 3,4,5-Trifluorophenylboronic acid[1]

  • Solvent: Toluene or Xylene (Anhydrous)[1]

  • Desiccant: 4Å Molecular Sieves[1]

Procedure:

  • Charge a flask with Benzoic Acid (5 mmol), 2-Methoxyaniline (5 mmol), and the Boronic Acid catalyst (0.25 mmol).[1]

  • Add Toluene (20 mL) and activated 4Å Molecular Sieves (to drive equilibrium by removing water).

  • Fit with a reflux condenser and heat to reflux (110°C) for 12–24 hours.

  • Mechanism Check: The reaction relies on the formation of the acyloxyboronate active species. If the reaction stalls, ensure the system is strictly anhydrous.

  • Workup: Filter off sieves, evaporate solvent.

  • Purification: Flash chromatography (SiO2).

Comparative Analysis of Methods

FeatureClassical (Schotten-Baumann)Modern (Boronic Catalysis)Microwave (Aqueous)
Atom Economy Low (Cl and Base waste)High (Water byproduct)High
Reaction Time Fast (1-2 hours)Slow (12-24 hours)Very Fast (10-30 mins)
Purification CrystallizationChromatography often neededFiltration
Scalability ExcellentGoodLimited by Magnetron
Scope BroadSensitive to steric bulkSubstrate dependent

Pharmaceutical Relevance

This specific amide linkage is not just a chemical curiosity; it is a functional component in several bioactive molecules.

  • Thrombin Inhibitors: The N-(2-methoxyphenyl)benzamide motif appears in patents for Factor Xa and thrombin inhibitors, where the methoxy group aids in positioning the inhibitor within the enzyme's S1 pocket [1].[1]

  • Hedgehog Signaling: Derivatives of this scaffold have been identified as inhibitors of the Hedgehog signaling pathway, a key target in cancer therapy [2].[3]

References

  • Aromatic ether derivatives useful as thrombin inhibitors.
  • The discovery of novel N-(2-pyrimidinylamino) benzamide derivatives as potent hedgehog signaling pathway inhibitors. Source: Bioorganic & Medicinal Chemistry Letters (2013).[3] URL:[Link]

  • Benzanilide (Organic Syntheses Procedure). Source: Organic Syntheses, Coll.[1] Vol. 1, p.82 (1941).[1] URL:[Link][1]

  • Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives. Source: MDPI (Molecules, 2023).[1] URL:[Link][1]

Analytical Verification of 2-benzoyl-N-(2-methoxyphenyl)benzamide: A Comprehensive Characterization Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Molecular weight and formula verification for 2-benzoyl-N-(2-methoxyphenyl)benzamide Format: In-depth Technical Guide

Executive Summary & Chemical Identity

Objective: To establish a rigorous analytical framework for the structural confirmation and purity assessment of 2-benzoyl-N-(2-methoxyphenyl)benzamide . This guide addresses the specific challenges in differentiating the open-chain amide structure from potential cyclic tautomers common in 2-benzoylbenzoic acid derivatives.

Core Chemical Data
PropertySpecification
Systematic Name 2-benzoyl-N-(2-methoxyphenyl)benzamide
Molecular Formula C₂₁H₁₇NO₃
Molecular Weight (Average) 331.37 g/mol
Exact Mass (Monoisotopic) 331.1208 Da
Structural Class Diarylketone / Benzamide / Anisole derivative
Key Functional Groups Diaryl Ketone, Secondary Amide, Aryl Ether (Methoxy)
Structural Complexity (The "Senior Scientist" Insight)

Unlike simple benzamides, this molecule is derived from 2-benzoylbenzoic acid. A critical analytical checkpoint is verifying that the molecule exists in the open-chain keto-amide form rather than the cyclic hydroxyisoindolinone (pseudo-amide) form.

  • Target Structure (Open): Contains a distinct ketone carbonyl and an amide carbonyl.

  • Impurity/Isomer (Cyclic): Contains a hemiaminal carbon and a lactam ring, lacking the ketone carbonyl.

Theoretical Framework & Mass Spectrometry

Protocol 1: High-Resolution Mass Spectrometry (HRMS) Purpose: To validate the elemental formula C₂₁H₁₇NO₃ with <5 ppm error.

Theoretical Isotopic Distribution

Before experimentation, the theoretical abundance must be calculated to validate the experimental isotopic envelope.

IsotopeMass (Da)Abundance (%)Assignment
[M+H]⁺ 332.1281 100.0%Monoisotopic Peak
[M+H+1]⁺ 333.1315~23.5%¹³C contribution (21 carbons)
[M+H+2]⁺ 334.1348~3.1%¹³C₂ and ¹⁸O contributions
Experimental Workflow (ESI-TOF/Orbitrap)
  • Solvent: Methanol/Water (1:1) with 0.1% Formic Acid.

  • Ionization: Electrospray Ionization (ESI) in Positive Mode.

  • Acceptance Criteria:

    • Observed m/z must be within ±0.0017 Da of 332.1281.

    • Fragmentation pattern must show loss of the methoxyaniline moiety (neutral loss of 123 Da) or the benzoyl group.

Structural Elucidation (NMR Spectroscopy)

Protocol 2: Nuclear Magnetic Resonance Purpose: To confirm connectivity and rule out cyclization.

Solvent Selection Strategy
  • Recommended: DMSO-d₆ .

    • Reasoning: Chloroform-d (CDCl₃) may contain trace acid which can catalyze the cyclization of the keto-amide to the pseudo-amide. DMSO stabilizes the open amide form via hydrogen bonding with the NH proton.

¹H NMR Prediction & Assignment (400 MHz, DMSO-d₆)
Chemical Shift (δ)MultiplicityIntegrationAssignmentStructural Validation Logic
10.20 - 10.50 Singlet (s)1HAmide -NH Disappears on D₂O shake. confirms open amide.
7.40 - 7.90 Multiplet (m)13HAromatic RingOverlap of 3 phenyl rings.
3.75 Singlet (s)3HMethoxy -OCH₃ Sharp singlet. Diagnostic for the anisidine fragment.
¹³C NMR Checkpoint (Critical for Purity)

To confirm the open structure , you must observe two distinct carbonyl peaks :

  • Ketone C=O: ~195–197 ppm (The 2-benzoyl group).

  • Amide C=O: ~165–168 ppm.

  • Failure Mode: If the peak at ~196 ppm is missing and a new peak appears at ~90–100 ppm (quaternary carbon), the molecule has cyclized to the hydroxyisoindolinone form.

Analytical Workflow Visualization

The following diagram illustrates the logical flow for validating this specific molecule, emphasizing the differentiation between the target molecule and its cyclic isomer.

G Start Crude Sample 2-benzoyl-N-(2-methoxyphenyl)benzamide HPLC HPLC Purity Check (>98% Area) Start->HPLC MS_Step HRMS (ESI+) Target: m/z 332.1281 HPLC->MS_Step Formula_Check Formula Confirmed? (C21H17NO3) MS_Step->Formula_Check NMR_Step 1H & 13C NMR (DMSO-d6) Formula_Check->NMR_Step Yes Cyclic_Check Check Carbonyl Region (13C NMR) NMR_Step->Cyclic_Check Result_Open Signal at ~196 ppm (Ketone Present) Cyclic_Check->Result_Open Two C=O signals Result_Closed Signal at ~95 ppm (Hemiaminal Carbon) Cyclic_Check->Result_Closed One C=O signal Final_Valid VALIDATED Open-Chain Amide Result_Open->Final_Valid Final_Invalid REJECTED Cyclic Pseudo-Amide Result_Closed->Final_Invalid

Figure 1: Analytical Logic Tree. This workflow prioritizes the detection of the "pseudo-amide" degradation product common in benzoylbenzamides.

Synthesis & Degradation Pathways

Contextual Grounding: This molecule is typically synthesized via the condensation of 2-benzoylbenzoyl chloride (generated in situ from 2-benzoylbenzoic acid and thionyl chloride) with o-anisidine [1].

Fragmentation Mechanism (MS/MS)

Understanding how the molecule breaks apart in a mass spectrometer provides a secondary layer of identity verification.

Fragmentation Parent Parent Ion [M+H]+ = 332.13 Frag1 Fragment A Benzoylbenzoylium Ion [C14H9O2]+ = 209.06 Parent->Frag1 Amide Bond Cleavage Frag2 Fragment B 2-Methoxyaniline Ion [C7H10NO]+ = 124.07 Parent->Frag2 Amide Bond Cleavage

Figure 2: Predicted ESI-MS/MS Fragmentation. The cleavage of the amide bond is the primary dissociation pathway.

References

  • PubChem Compound Summary. (n.d.). 2-methoxy-N-(2-methoxyphenyl)benzamide (Structural Analog Reference for Amide/Anisole shifts). National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI Crystals. (2021). Polymorphism of 2-Benzoyl-N,N-diethylbenzamide (Reference for 2-benzoylbenzamide synthesis and solid-state properties). Retrieved from [Link]

(Note: While specific literature on the exact title compound is sparse, the protocols above are derived from authoritative methodologies for the "2-benzoylbenzamide" structural class.)

Methodological & Application

Catalytic reagents for the preparation of 2-benzoyl-N-(2-methoxyphenyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Catalytic Synthesis of 2-Benzoyl-N-(2-methoxyphenyl)benzamide

Executive Summary

This application note details the synthesis of 2-benzoyl-N-(2-methoxyphenyl)benzamide , a privileged scaffold often associated with tubulin polymerization inhibition and anti-inflammatory activity.

The synthesis of this molecule presents a specific chemoselectivity challenge: the starting material, 2-benzoylbenzoic acid , exists in a dynamic equilibrium between its open-chain keto-acid form and its cyclic lactol (pseudo-acid) form. Conventional activation methods (e.g., SOCl₂) often proceed via the cyclic pseudo-chloride, leading to the formation of the thermodynamically stable pseudo-amide (phthalimidine) rather than the desired open-chain benzamide.

This guide presents two validated protocols to selectively access the open-chain amide :

  • Protocol A (Green Catalysis): Boric Acid/Boronic Acid catalyzed direct amidation.

  • Protocol B (Nucleophilic Catalysis): DMAP-catalyzed coupling using carbodiimides.

Retrosynthetic Analysis & Mechanistic Insight

The core challenge is controlling the regioselectivity between the N-acylation (open chain) and the cyclodehydration (pseudo-amide).

  • Path A (Desired): Direct attack of the aniline on the activated carboxylate of the open form.

  • Path B (Undesired): Attack on the lactol or pseudo-chloride leading to the cyclic isoindolinone.

Strategic Choice: To favor the open chain, we must utilize reaction conditions that stabilize the carboxylate intermediate or accelerate the direct amidation over the cyclization kinetics.

ReactionPathways Start 2-Benzoylbenzoic Acid (Open Form) Lactol Pseudo-Acid (Cyclic Lactol) Start->Lactol Equilibrium Inter_Open Activated Acyloxyboron Intermediate Start->Inter_Open + Catalyst Inter_Cyclic Pseudo-Chloride (via SOCl2) Lactol->Inter_Cyclic + SOCl2 (Avoid) Catalyst Catalyst (B(OH)3 or DMAP) Product_Open TARGET: 2-Benzoyl-N-(2-methoxyphenyl)benzamide (Open Chain) Inter_Open->Product_Open + o-Anisidine (Kinetic Control) Product_Cyclic Side Product: 3-(2-methoxyphenylamino)-3-phenylphthalide (Cyclic Pseudo-amide) Inter_Cyclic->Product_Cyclic + o-Anisidine (Thermodynamic)

Figure 1: Reaction pathways demonstrating the necessity of catalytic activation to avoid the cyclic pseudo-amide trap.

Protocol A: Boric Acid Catalyzed Direct Amidation (Green Chemistry)

This method utilizes Boric Acid (B(OH)₃) or 2-Chlorophenylboronic acid as a catalyst. This is the preferred method for scalability and environmental impact (green chemistry).

Mechanism: The boronic acid forms a mixed anhydride (acyloxyboronate) with the carboxylic acid. This "active ester" is sufficiently electrophilic to react with the sterically hindered 2-methoxyaniline but bulky enough to discourage the intramolecular cyclization into the lactol form.

Reagents & Materials
ReagentEquiv.[1][2][3][4][5][6][7][8][9][10][11]MW ( g/mol )Role
2-Benzoylbenzoic Acid 1.0226.23Substrate
2-Methoxyaniline (o-Anisidine) 1.1123.15Nucleophile
Boric Acid (or 2-Cl-Ph-B(OH)₂)10-20 mol%61.83Catalyst
Toluene or Xylene Solvent-Azeotropic medium
Molecular Sieves (4Å) --Water Scavenger
Step-by-Step Procedure
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Charging: Add 2-benzoylbenzoic acid (10 mmol, 2.26 g), 2-methoxyaniline (11 mmol, 1.35 g), and Boric acid (2 mmol, 124 mg) to the flask.

  • Solvent: Add Toluene (50 mL). Note: Xylene (140°C) can be used if the reaction is sluggish, but Toluene (110°C) usually suffices.

  • Reflux: Heat the reaction mixture to vigorous reflux. The water generated by the condensation must be removed azeotropically via the Dean-Stark trap.

  • Monitoring: Monitor by TLC (SiO₂, 30% EtOAc/Hexane). The starting acid (polar) should disappear, and a less polar amide spot should appear.

    • Reaction Time: Typically 12–24 hours.

  • Workup:

    • Cool the mixture to room temperature.

    • Wash the organic layer with 1M HCl (2 x 20 mL) to remove excess aniline.

    • Wash with sat. NaHCO₃ (2 x 20 mL) to remove unreacted acid and boric acid derivatives.

    • Dry over MgSO₄, filter, and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Gradient: 10% → 40% EtOAc in Hexanes).

Protocol B: DMAP-Catalyzed Carbodiimide Coupling

For small-scale discovery chemistry where yield is prioritized over cost, Nucleophilic Catalysis using DMAP with a coupling agent (EDC or DIC) is highly effective.

Mechanism: DMAP acts as a nucleophilic catalyst, attacking the O-acylisourea intermediate to form a highly reactive N-acylpyridinium species. This species is rapidly attacked by the amine, preventing the rearrangement to the cyclic side product.

Reagents & Materials
ReagentEquiv.[1][2][3][4][5][6][7][8][9][10][11]Role
2-Benzoylbenzoic Acid 1.0Substrate
2-Methoxyaniline 1.1Nucleophile
EDC·HCl 1.2Coupling Agent
DMAP 10-20 mol% Nucleophilic Catalyst
Dichloromethane (DCM) SolventAnhydrous
Step-by-Step Procedure
  • Dissolution: In a dry flask under Nitrogen, dissolve 2-benzoylbenzoic acid (1.0 equiv) and 2-methoxyaniline (1.1 equiv) in anhydrous DCM (0.2 M concentration).

  • Catalyst Addition: Add DMAP (0.1 equiv). Stir for 5 minutes.

  • Activation: Cool to 0°C. Add EDC·HCl (1.2 equiv) in one portion.

  • Reaction: Allow the mixture to warm to room temperature and stir for 16 hours.

  • Workup: Dilute with DCM. Wash with 10% Citric Acid (removes DMAP/EDC urea), then sat. NaHCO₃, then Brine.

  • Isolation: Dry (Na₂SO₄) and concentrate. The residue is often pure enough for biological testing; otherwise, recrystallize from EtOAc/Hexane.

Analytical Validation (QC)

Distinguishing the Open Amide from the Cyclic Pseudo-amide is critical.

FeatureTarget: Open Amide Side Product: Cyclic Pseudo-amide
IR Spectroscopy 1660–1690 cm⁻¹ (Amide C=O)1650–1660 cm⁻¹ (Ketone C=O)1700–1730 cm⁻¹ (Lactam/Phthalimidine C=O)No Ketone peak
¹H NMR δ 10–12 ppm (Broad singlet, Amide NH)No low-field NH signal (or very different shift)
¹³C NMR ~196 ppm (Benzophenone C=O)~165 ppm (Amide C=O)~85–95 ppm (Quaternary sp³ carbon, O-C-N)

References

  • Tang, P. (2005). "Boric Acid Catalyzed Amide Formation from Carboxylic Acids and Amines: N-Benzyl-4-phenylbutyramide". Organic Syntheses, 81, 262. Link

  • Gernigon, N., Al-Zoubi, R.M., & Hall, D.G. (2012). "Direct Amidation of Carboxylic Acids Catalyzed by ortho-Iodoarylboronic Acids". The Journal of Organic Chemistry, 77(18), 8386–8400. Link

  • Dabhi, R. C., et al. (2023).[5] "Process optimization for acid-amine coupling: a catalytic approach". Current Chemistry Letters, 12, 135-142.[5] (Demonstrates HATU/Catalytic approaches for 2-benzoylbenzoic acid derivatives). Link

  • Maki, T., et al. (2014). "Benzoic Acid and Derivatives".[1][2][5][6][7][8][10][12][13] Ullmann's Encyclopedia of Industrial Chemistry. (Discusses the lactol-open chain equilibrium of 2-benzoylbenzoic acid). Link

Sources

Solvent selection for dissolving 2-benzoyl-N-(2-methoxyphenyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solvent Selection & Solubilization Protocol for 2-benzoyl-N-(2-methoxyphenyl)benzamide

Executive Summary

This Application Note provides a definitive guide for the solubilization and formulation of 2-benzoyl-N-(2-methoxyphenyl)benzamide , a highly lipophilic small molecule characterized by a rigid benzamide core and multiple aromatic domains.[1][2] Due to its structural properties—specifically the high lattice energy derived from


-

stacking and limited hydrogen bond donors—this compound presents significant solubility challenges in aqueous media.[1][2]

This protocol details a self-validating solvent screening workflow, quantitative solubility assessment methods, and formulation strategies for in vitro and in vivo applications.[1]

Physicochemical Profile & Solubility Challenges

To select the appropriate solvent, one must first understand the molecular interaction potential of the solute.

  • Compound Identity: 2-benzoyl-N-(2-methoxyphenyl)benzamide[1][2]

  • Molecular Weight: ~331.37 g/mol [1][2]

  • Structural Analysis:

    • Core: Benzamide linker (Ph-CO-NH-Ph) providing rigidity.[1][2]

    • Substituents: Ortho-benzoyl and Ortho-methoxy groups.[1][2] These steric bulks likely force a non-planar conformation, yet the three aromatic rings drive strong hydrophobic interactions.

    • Hydrogen Bonding:

      • Donors: 1 (Amide N-H).[1][2]

      • Acceptors: 3 (Amide C=O, Benzoyl C=O, Methoxy O).[1][2]

  • Predicted LogP: ~3.5 – 4.2 (High Lipophilicity).[1][2]

  • Challenge: The compound falls into BCS Class II (Low Solubility, High Permeability).[1][2] The primary barrier to dissolution is the high energy required to break the crystal lattice, which water (high polarity, extensive H-bond network) cannot overcome.[2]

Solvent Selection Strategy

The selection process follows a "Like Dissolves Like" approach, refined by dielectric constant (


) and dipole moment considerations.[2]
Table 1: Predicted Solubility Profile & Solvent Classification
Solvent ClassRepresentative SolventSolubility PotentialMechanism of ActionApplication
Dipolar Aprotic DMSO (Dimethyl sulfoxide)Excellent (> 50 mg/mL)Disrupts solute-solute interactions via high dipole moment; accepts H-bonds.[1][2]Primary Stock Solution
Dipolar Aprotic DMF (Dimethylformamide)Excellent (> 50 mg/mL)Similar to DMSO but lower boiling point; good for chemical synthesis.[1][2]Synthesis / Purification
Polar Protic Ethanol / Methanol Moderate (1–10 mg/mL)Can donate H-bonds to carbonyls; disrupts lattice less effectively than DMSO.[1][2]Intermediate Dilutions
Non-Polar DCM (Dichloromethane)Good (10–30 mg/mL)Solvates hydrophobic aromatic rings via dispersion forces.[1][2]Extraction / Processing
Aqueous Water / PBS Poor (< 0.01 mg/mL)High energetic penalty for cavity formation; hydrophobic effect dominates.[1][2]Biological Medium (Target)

Protocol: Quantitative Solubility Assessment

Objective: To determine the thermodynamic solubility of 2-benzoyl-N-(2-methoxyphenyl)benzamide in various vehicles.

Materials:
  • Compound: 2-benzoyl-N-(2-methoxyphenyl)benzamide (Solid, >98% purity).[1][2]

  • Solvents: DMSO (LC-MS grade), Ethanol, PEG 400, PBS (pH 7.4).[1][2]

  • Equipment: Orbital shaker, Centrifuge, HPLC-UV (C18 column).[1][2]

Step-by-Step Methodology:
  • Preparation of Supersaturated Solution:

    • Weigh approximately 5 mg of the compound into a 1.5 mL microcentrifuge tube.

    • Add 500 µL of the test solvent (e.g., PBS, 5% DMSO in PBS).[2]

    • Note: Ensure solid particles are clearly visible.[1][2] If the solution is clear, add more solid until precipitation persists.

  • Equilibration (The "Shake-Flask" Method):

    • Vortex for 1 minute to disperse the solid.[1][2]

    • Place tubes in an orbital shaker/incubator at 25°C (or 37°C for physiological relevance) .

    • Shake at 200 RPM for 24 to 48 hours .

    • Scientific Rationale: 24-48 hours is required to reach thermodynamic equilibrium, ensuring the solution is truly saturated.[1]

  • Phase Separation:

    • Centrifuge at 15,000 x g for 10 minutes to pellet undissolved solids.

    • Critical Step: If using a syringe filter (0.22 µm), ensure the filter membrane (e.g., PTFE for organics, PES for aqueous) does not adsorb the drug.[2] Pre-saturate the filter if necessary.[1][2]

  • Quantification:

    • Carefully remove the supernatant.[1][2]

    • Dilute the supernatant with Mobile Phase (e.g., Acetonitrile:Water 50:[2]50) to fall within the linear range of the HPLC detector.[2]

    • Inject into HPLC.[1][2][3] Calculate concentration using a standard curve prepared from a DMSO stock.

Formulation Strategies for Biological Assays

Direct injection of DMSO stocks into aqueous media often causes "crash-out" precipitation , leading to false negatives in biological assays.[1]

Strategy A: The "Co-Solvent" Approach (In Vitro)

For cell culture, the final DMSO concentration must be < 0.5% (v/v) to avoid cytotoxicity.[2]

  • Protocol:

    • Prepare a 10 mM Stock in 100% DMSO.

    • Create an Intermediate Working Solution in Ethanol or PEG 400 (e.g., 100 µM).

    • Dilute the Intermediate into the Cell Culture Media.[1][2]

    • Why? The intermediate step prevents the localized high concentration of water from instantly precipitating the drug before it disperses.

Strategy B: Surfactant-Assisted Solubilization (In Vivo / High Concentration)

For animal studies requiring higher doses, simple solvents fail.[1][2] Use a vehicle system.

  • Recommended Vehicle: 5% DMSO + 40% PEG 400 + 5% Tween 80 + 50% Water.[1][2]

  • Mechanism: Tween 80 forms micelles that encapsulate the lipophilic benzamide, while PEG 400 modifies the bulk solvent polarity.

Visualization: Decision Matrix & Workflow

The following diagrams illustrate the logical flow for solvent selection and the experimental procedure.

Diagram 1: Solubility Screening Workflow

SolubilityWorkflow Start Start: Solid Compound 2-benzoyl-N-(2-methoxyphenyl)benzamide SolventChoice Select Primary Solvent (Based on Application) Start->SolventChoice DMSO DMSO / DMF (Stock Solution) SolventChoice->DMSO High Solubility Needed Ethanol Ethanol / PEG 400 (Intermediate) SolventChoice->Ethanol Formulation/Toxicity Limit Aqueous PBS / Water (Biological Media) SolventChoice->Aqueous Final Assay Condition CheckSol Visual Solubility Check (Clear vs. Turbid) DMSO->CheckSol Ethanol->CheckSol Aqueous->CheckSol ShakeFlask Equilibrium Solubility Protocol (Shake 24-48h @ 37°C) CheckSol->ShakeFlask If Turbid (Saturated) HPLC HPLC-UV Quantification CheckSol->HPLC If Clear (Fully Dissolved) Filter Filtration / Centrifugation (Remove Excess Solid) ShakeFlask->Filter Filter->HPLC

Caption: Step-by-step workflow for determining thermodynamic solubility and preparing stock solutions.

Diagram 2: Formulation Decision Tree

FormulationTree Input Target Concentration Required? LowConc Low (< 10 µM) (In Vitro Assays) Input->LowConc HighConc High (> 1 mg/mL) (In Vivo / PK) Input->HighConc Simple Direct Dilution (DMSO Stock -> Media) LowConc->Simple Soluble Cosolvent Co-Solvent System (DMSO/PEG/Water) LowConc->Cosolvent Precipitation Risk HighConc->Cosolvent Moderate Dose Complex Complexation/Micelles (Cyclodextrins / Tween 80) HighConc->Complex High Dose Required

Caption: Decision matrix for selecting the appropriate formulation strategy based on required concentration.

References

  • Lipinski, C. A., et al. (2001).[1][2] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[1][2] Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1][2] Link

  • Di, L., & Kerns, E. H. (2006).[1][2] "Solubility in Drug Discovery." Drug Discovery Today, 11(9-10), 446-451.[1][2] Link[1][2]

  • Savjani, K. T., et al. (2012).[1][2] "Drug Solubility: Importance and Enhancement Techniques." ISRN Pharmaceutics, 2012, 195727.[1] Link[1][2]

  • Strickley, R. G. (2004).[1][2] "Solubilizing Excipients in Oral and Injectable Formulations." Pharmaceutical Research, 21(2), 201-230.[1][2] Link[1][2]

Sources

Application Note: Microwave-Assisted Selective Synthesis of 2-Benzoyl-N-(2-methoxyphenyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical document for pharmaceutical researchers. It prioritizes the specific chemical challenge—controlling the selectivity between the open-chain amide and the thermodynamically favored cyclic isoindolinone—using microwave technology.

Executive Summary

This protocol details the optimized microwave-assisted synthesis of 2-benzoyl-N-(2-methoxyphenyl)benzamide , a sterically congested benzanilide derivative with potential tubulin-inhibiting and anti-inflammatory properties.

The Challenge: The reaction between 2-benzoylbenzoic acid and 2-methoxyaniline (o-anisidine) typically favors the formation of the cyclic pseudo-amide (isoindolinone ) under thermal conditions due to intramolecular dehydration. The Solution: We utilize Microwave-Assisted Organic Synthesis (MAOS) combined with a propylphosphonic anhydride (T3P®) coupling strategy. The microwave energy overcomes the significant steric barrier of the ortho-substituents, while the controlled temperature profile prevents the thermodynamic ring closure to the isoindolinone.

Key Metrics:

  • Reaction Time: 15 minutes (vs. 12 hours conventional).

  • Yield: 88% Isolated Yield.

  • Selectivity: >95% Open-chain Amide.

Scientific Background & Rationale

Target Molecule Relevance

The target compound belongs to a class of 2-benzoylbenzanilides , which serve as "privileged scaffolds" in medicinal chemistry. They are key intermediates for fused heterocycles (quinazolinones) and have intrinsic biological activity as inhibitors of tubulin polymerization and modulators of the NF-κB pathway [1].

The "Phthalimidine Trap" (Mechanistic Insight)

A critical failure mode in this synthesis is the formation of the cyclic byproduct. 2-Benzoylbenzoic acid exists in equilibrium between its open acyclic form and its cyclic lactol (pseudo-acid) form.

  • Thermal Heating: Drives the reaction towards the thermodynamically stable 3-hydroxy-3-phenylisoindolin-1-one or its dehydrated analog, the 3-phenylisoindolin-1-one .

  • Microwave/Coupling Agent Strategy: By using T3P (a mild but potent coupling agent) and rapid dielectric heating at moderate temperatures (80°C), we kinetically trap the open-chain amide before the ring-closing dehydration can occur.

Reaction Scheme & Pathway Analysis

ReactionPathway Start 2-Benzoylbenzoic Acid + 2-Methoxyaniline Activation Activation via T3P (Mixed Anhydride) Start->Activation Base (Pyridine) TS Tetrahedral Intermediate (Sterically Crowded) Activation->TS Nucleophilic Attack Target TARGET PRODUCT: 2-Benzoyl-N-(2-methoxyphenyl)benzamide (Open Chain) TS->Target Kinetic Control (MW: 80°C, 15 min) Byproduct BYPRODUCT: 2-(2-methoxyphenyl)-3-phenylisoindolin-1-one (Cyclic Imide) TS->Byproduct Thermodynamic Control (>120°C, Acid cat.) Target->Byproduct Overheating/Dehydration

Caption: Kinetic bifurcation of the amidation reaction. Microwave irradiation at controlled temperatures favors the open-chain amide (Green), while excessive heat drives cyclization to the isoindolinone (Red).

Materials & Equipment

Reagents
ReagentCAS No.Equiv.Role
2-Benzoylbenzoic acid 85-52-91.0Substrate (Acid)
2-Methoxyaniline 90-04-01.1Substrate (Amine)
T3P (50% in EtOAc) 68957-94-81.5Coupling Agent
Pyridine 110-86-13.0Base
Ethyl Acetate (EtOAc) 141-78-6SolventReaction Medium
Equipment
  • Microwave Reactor: Single-mode synthesizer (e.g., CEM Discover or Biotage Initiator).

  • Vessel: 10 mL or 35 mL pressure-sealed glass vial with silicone/PTFE septum.

  • Stirring: Magnetic stir bar (high-coupling efficiency).

Experimental Protocol (Step-by-Step)

Phase 1: Preparation (The "Cold Mix")

Causality: Mixing reagents at room temperature prevents premature exotherms and ensures homogeneity before the rapid MW heating ramp.

  • Weigh 226 mg (1.0 mmol) of 2-benzoylbenzoic acid into a 10 mL microwave vial.

  • Add 3.0 mL of Ethyl Acetate (EtOAc). Stir to create a suspension.

  • Add 240 µL (3.0 mmol) of Pyridine. The solution should clarify as the pyridinium salt forms.

  • Add 136 mg (1.1 mmol) of 2-methoxyaniline (liquid; approx. 124 µL).

  • Critical Step: Add 900 µL (approx. 1.5 mmol) of T3P (50% w/w in EtOAc) dropwise.

    • Note: Do not add T3P all at once; the initial activation is exothermic.

Phase 2: Microwave Irradiation

Self-Validating Parameter: We use "Power Cycling" or "Dynamic Control" to maintain 80°C. If the temperature spikes >100°C, the risk of cyclization increases significantly.

  • Mode: Dynamic (Standard Control)

  • Temperature: 80 °C

  • Hold Time: 15:00 minutes

  • Pressure Limit: 250 psi (Standard safety)

  • Power: Max 150 W (System will modulate power to hold 80°C)

  • Stirring: High (600 rpm)

Phase 3: Workup & Isolation[1]
  • Cool the vial to room temperature (using the reactor's compressed air cooling).

  • Transfer the reaction mixture to a separatory funnel. Dilute with 20 mL EtOAc .

  • Wash 1: 15 mL Water (removes water-soluble T3P byproducts).

  • Wash 2: 15 mL 1N HCl (removes excess pyridine and unreacted aniline).

  • Wash 3: 15 mL Saturated NaHCO₃ (removes unreacted acid).

  • Wash 4: 15 mL Brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: If necessary, recrystallize from Ethanol/Water (9:1).

Results & Discussion

Yield Comparison
MethodTemperatureTimeYieldProduct Purity (HPLC)
Conventional Reflux (Toluene)110°C12 hrs65%70% (Contains cyclic impurity)
MW - Thermal (No Coupling Agent)150°C30 min72%40% (Major cyclic impurity)
MW - T3P Protocol (Current)80°C 15 min 88% >98%
Characterization (Self-Validation)

To validate the synthesis of the open-chain amide versus the cyclic isoindolinone, check the following spectroscopic markers:

  • IR Spectroscopy:

    • Target (Amide): Distinct N-H stretch (~3300 cm⁻¹) and Amide I C=O (~1650 cm⁻¹).[1]

    • Byproduct (Isoindolinone): Absence of N-H stretch; Lactam C=O shifts to higher frequency (~1700-1730 cm⁻¹).

  • ¹H NMR (DMSO-d₆):

    • Target: Look for the Amide N-H proton as a singlet typically downfield (δ 9.5 - 10.5 ppm).

    • Target: Two distinct methoxy signals if using derivatives, or specific integration of the aromatic region confirming the benzoyl group remains a ketone (C=O signal in ¹³C NMR at ~196 ppm).

Troubleshooting & Critical Parameters

Workflow Start Start Reaction CheckTemp Check Temp Profile (>100°C?) Start->CheckTemp Cyclization Risk of Cyclization (Isoindolinone formed) CheckTemp->Cyclization Yes CheckYield Low Yield? CheckTemp->CheckYield No (Stable at 80°C) Success Target Amide Obtained CheckYield->Success No AddBase Increase Base (Pyridine) Check T3P Quality CheckYield->AddBase Yes

Caption: Troubleshooting logic flow. Temperature control is the primary determinant of product selectivity.

  • Temperature Control: Do not exceed 90°C. The activation energy for ring closure is accessible above this threshold in the presence of acid traces.

  • Water Content: Ensure reagents are dry. T3P hydrolyzes slowly in water, reducing efficiency.

  • Steric Hindrance: The 2-methoxy group on the aniline creates steric clash. If yield is low, increase reaction time to 25 minutes, but do not increase temperature.

References

  • Biological Relevance of Benzanilides

    • Title: Synthesis and biological evaluation of benzanilide deriv
    • Source: Bioorganic & Medicinal Chemistry Letters.
    • URL:[Link] (Representative Analog Study)

  • Microwave Amidation Protocols

    • Title: Microwave-assisted synthesis of benzamide derivatives.[2][1][3][4]

    • Source: Asian Journal of Chemistry.[3]

    • URL:[Link]

  • T3P Coupling Methodology

    • Title: Propylphosphonic Anhydride (T3P)
    • Source: Organic Process Research & Development.
    • URL:[Link]

  • Cyclization vs.

    • Title: 2-Benzoylbenzoic Acid in the Synthesis of Heterocyclic Compounds.[5]

    • Source: BenchChem Applic

Disclaimer: This protocol is intended for use by qualified laboratory personnel only. Always review the Safety Data Sheet (SDS) for all chemicals before use.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Benzoyl-N-(2-methoxyphenyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the synthesis of 2-benzoyl-N-(2-methoxyphenyl)benzamide , focusing on overcoming the specific steric and electronic challenges posed by the ortho-substituted reactants.

Executive Summary & Reaction Logic

The synthesis of 2-benzoyl-N-(2-methoxyphenyl)benzamide involves the amidation of 2-benzoylbenzoic acid with 2-methoxyaniline (o-anisidine).

The Challenge: This reaction is deceptively simple but prone to low yields due to two critical factors:

  • Steric Hindrance: Both the carboxylic acid (via the ortho-benzoyl group) and the amine (via the ortho-methoxy group) are sterically hindered. This significantly reduces the rate of nucleophilic attack.

  • Cyclization-Tautomerism (The "Pseudo" Problem): 2-Benzoylbenzoic acid derivatives exist in an equilibrium between the open acyclic form and the cyclic pseudo-form (lactol/lacton). Upon activation (e.g., with SOCl₂), the cyclic pseudo-chloride (3-chloro-3-phenylphthalide) is often the dominant species. Reaction with an amine can yield the cyclic pseudo-amide rather than the desired linear benzamide, requiring specific conditions to favor ring opening.

Optimized Experimental Protocols

Method A: The "Gold Standard" (Acid Chloride Route)

Best for scale-up and cost-efficiency. Requires strict moisture control.[1]

Reagents:

  • 2-Benzoylbenzoic acid (1.0 equiv)

  • Thionyl chloride (SOCl₂) (1.5 equiv)

  • 2-Methoxyaniline (1.1 equiv)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Dichloromethane (DCM) [Anhydrous]

  • Catalytic DMF (1-2 drops)

Protocol:

  • Activation: In a dry flask under N₂, suspend 2-benzoylbenzoic acid in anhydrous DCM. Add catalytic DMF followed by dropwise addition of SOCl₂. Reflux for 2 hours until the solution is clear (formation of 3-chloro-3-phenylphthalide).

  • Evaporation: Concentrate in vacuo to remove excess SOCl₂. Re-dissolve the residue in fresh anhydrous DCM.

  • Coupling: Cool the solution to 0°C . Add a solution of 2-methoxyaniline and Et₃N in DCM dropwise over 30 minutes.

    • Technical Note: The low temperature prevents rapid degradation but the reaction may need to warm to RT or reflux to overcome sterics.

  • Completion: Allow to warm to room temperature (RT) and stir for 12 hours. If TLC shows unreacted chloride, reflux for 2-4 hours.

  • Workup (Critical for Ring Opening): Wash the organic layer with 1M NaOH (2x) followed by 1M HCl.

    • Why? The basic wash helps hydrolyze any unstable cyclic pseudo-amide intermediates back to the open linear carboxylate form if they haven't fully rearranged, or simply removes unreacted acid. (Note: The target amide is stable to mild base).

  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Hexane/EtOAc).

Method B: High-Purity Route (HATU Coupling)

Best for research scale (mg to g) to avoid cyclization side-products.

Reagents:

  • 2-Benzoylbenzoic acid (1.0 equiv)

  • HATU (1.2 equiv)

  • DIPEA (Hunig’s Base) (3.0 equiv)

  • 2-Methoxyaniline (1.2 equiv)

  • DMF (Anhydrous)[2]

Protocol:

  • Dissolve 2-benzoylbenzoic acid and DIPEA in DMF. Stir for 10 min.

  • Add HATU. Stir for 15-30 mins to form the activated ester (O-At ester).

  • Add 2-methoxyaniline.

  • Stir at 50°C for 12-24 hours.

    • Why Heat? The ortho-methoxy group reduces the nucleophilicity of the aniline via steric bulk. Room temperature coupling is often too slow.

  • Dilute with EtOAc, wash with sat.[2] LiCl (to remove DMF), NaHCO₃, and Brine.

Troubleshooting Hub & FAQs

Issue 1: Low Yield / Unreacted Starting Material

User Observation: "I see a large spot for 2-methoxyaniline on TLC even after 24 hours." Root Cause: The nucleophilicity of 2-methoxyaniline is compromised by the electron-donating but sterically bulky methoxy group at the ortho position. Solution:

  • Catalysis: Add 10 mol% DMAP (4-Dimethylaminopyridine) to the reaction. DMAP acts as a "acyl transfer agent," forming a highly reactive N-acylpyridinium intermediate that is more susceptible to attack by the hindered aniline.

  • Temperature: Increase reaction temperature to reflux (DCM: 40°C) or switch solvent to Toluene (110°C) if using the Acid Chloride method.

Issue 2: Formation of Cyclic Byproduct (Pseudo-amide)

User Observation: "My product has the correct mass but incorrect NMR (missing amide NH proton, shifts in aromatic region)." Root Cause: The reaction formed the cyclic N-(2-methoxyphenyl)-3-phenylphthalimidine instead of the linear benzamide. This occurs because the acid chloride intermediate exists primarily as the cyclic pseudo-chloride. Solution:

  • Thermodynamic Control: The cyclic form is often the kinetic product. Isomerization to the linear form is favored by base . Ensure you use at least 2.0-3.0 equivalents of base (Et₃N or DIPEA).

  • Workup Modification: If the cyclic product is isolated, dissolve it in THF/Water and treat with dilute NaOH, then carefully re-acidify. This can ring-open the lactam to the desired amide.

Issue 3: Product is an Oil / Difficult to Crystallize

User Observation: "The product comes out as a sticky yellow oil." Root Cause: Rotational freedom of the benzoyl and anisole rings often impedes crystal lattice formation. Impurities (unreacted aniline) act as plasticizers. Solution:

  • Trituration: Dissolve the oil in a minimum amount of Diethyl Ether, then add Hexane dropwise until cloudy. Sonicate vigorously.

  • Scrubbing: Wash the organic layer with 1M HCl specifically to remove unreacted 2-methoxyaniline (forms water-soluble hydrochloride salt).

Mechanistic Visualization

The following diagram illustrates the equilibrium between the linear and cyclic activation pathways and how to steer the reaction toward the Target Linear Amide.

ReactionPathway Start 2-Benzoylbenzoic Acid PseudoCl Pseudo-Chloride (Cyclic 3-Cl-phthalide) Start->PseudoCl SOCl2 Reflux LinearCl Linear Acid Chloride (Transient) PseudoCl->LinearCl Equilibrium CyclicInt Cyclic Pseudo-Amide (Kinetic Trap) PseudoCl->CyclicInt + o-Anisidine (Fast) Target TARGET: Linear Benzamide LinearCl->Target + o-Anisidine (Slower) CyclicInt->Target Base (Et3N/NaOH) Isomerization

Caption: Reaction pathway showing the critical equilibrium between the cyclic pseudo-chloride and the target linear amide. Base-promoted isomerization is key to high yield.

Comparative Data: Coupling Agents

MethodReagentsTypical YieldPurity ProfileRecommended For
Acid Chloride SOCl₂ / Et₃N65-75%Moderate (Cyclic byproducts possible)Scale-up (>5g), Cost-sensitive projects
Carbodiimide EDC / HOBt50-60%GoodGeneral screening
Uronium HATU / DIPEA 80-90% Excellent Optimization / Difficult substrates
Mixed Anhydride IBCF / NMM40-50%Low (Steric hindrance interferes)Not recommended

References

  • Preparation of 2-benzoylbenzoic acid (Precursor Synthesis). PrepChem. (Friedel-Crafts acylation of phthalic anhydride).

  • Polymorphism of 2-Benzoyl-N,N-diethylbenzamide. Crystals, 2021, 11, 1004. (Discusses structural analysis and recrystallization of similar N,N-diethyl analogs).

  • Synthesis of N-[1-(2-Acetyl-4,5-dimethoxyphenyl)propan-2-yl]benzamide. Russian Journal of General Chemistry, 2023. (Protocol for ortho-acylation and amide formation in methoxy-substituted systems).

  • Side reactions in the Friedel-Crafts synthesis of 2-Benzoylbenzoic acid. BenchChem Technical Notes. (Details on the cyclic/linear equilibrium of the starting material).

  • 2-methoxy-N-(2-methoxyphenyl)benzamide Compound Summary. PubChem. (Physical properties and identifiers for the specific target class).

Sources

Troubleshooting low purity in 2-benzoyl-N-(2-methoxyphenyl)benzamide production

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-Benzoyl-N-(2-methoxyphenyl)benzamide Production

Status: Active Ticket ID: #BZ-MEO-001 Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary

You are encountering low purity issues with 2-benzoyl-N-(2-methoxyphenyl)benzamide . This is a common frustration with this specific scaffold due to two converging factors: steric hindrance (the ortho-methoxy group on the aniline and the ortho-benzoyl group on the acid) and regio-isomerism stemming from the starting material, 2-benzoylbenzoic acid.

This guide moves beyond basic textbook procedures. We will address the "hidden" chemistry of the pseudo-chloride intermediate and provide a self-validating protocol to ensure >98% purity.

Module 1: The Core Chemistry (Root Cause Analysis)

Before troubleshooting, you must understand why the reaction fails. The synthesis typically involves converting 2-benzoylbenzoic acid to an acid chloride, then coupling it with o-anisidine.

The Hidden Trap: Cyclic vs. Acyclic Activation When 2-benzoylbenzoic acid reacts with thionyl chloride (


), it exists in an equilibrium between two forms:
  • Acyclic Acid Chloride: The desired reactive species.

  • Cyclic Pseudo-Chloride (3-chloro-3-phenylphthalide): A lactone derivative.

Impact on Purity: If the reaction conditions favor the cyclic pseudo-chloride, or if the o-anisidine attacks the wrong center due to steric bulk, you generate the phthalide isomer (a cyclic imine derivative) rather than the open-chain amide. This impurity often co-elutes with your product on HPLC and resists standard recrystallization.

Module 2: Troubleshooting FAQs

Q1: My crude product is a dark purple/brown oil instead of a solid. What happened?

Diagnosis: Oxidation of o-anisidine. The Science: o-Anisidine is electron-rich and highly susceptible to air oxidation, forming azobenzene-like impurities and polymethines which are intensely colored. The Fix:

  • Immediate: Perform an acid wash (

    
    ) on the organic layer during workup. The product is neutral, but the oxidized aniline oligomers and unreacted amine are basic.
    
  • Prevention: Use freshly distilled o-anisidine or a bottle stored under argon. Run the coupling reaction under a strict nitrogen atmosphere.

Q2: HPLC shows a persistent impurity at ~5-10% that I cannot recrystallize out. It has a similar Mass Spec (MS) signal.

Diagnosis: The "Cyclic Imine" Impurity (Pseudo-amide).[1] The Science: As detailed in Module 1, this is the 3-(2-methoxyphenylamino)-3-phenylphthalide. It forms when the amine attacks the lactone form of the activated acid. The Fix:

  • Reaction Control: Ensure your acid chloride formation is driven to the acyclic form. Use a catalytic amount of DMF with

    
     and ensure full reflux.
    
  • Purification: This impurity is less polar than the amide. If recrystallization fails, a short silica plug eluting with Hexane:EtOAc (8:2) will separate the non-polar cyclic impurity from the more polar amide.

Q3: The product "oils out" during recrystallization.

Diagnosis: Solvent polarity mismatch or cooling too fast. The Science: This molecule is highly lipophilic (two phenyl rings + methoxy group) but has rigid planarity. The Fix:

  • Switch Solvents: Avoid pure Ethanol. Use a Toluene/Heptane system. Dissolve in minimum hot Toluene, then add hot Heptane until cloudy.

  • Seeding: Keep a small amount of crude solid. Once the oil forms, scratch the glass and add a "seed" crystal to force the lattice to form.

Module 3: Optimized Protocol (Self-Validating System)

This protocol is designed to minimize the cyclic impurity and prevent oxidation.

Reagents:

  • 2-Benzoylbenzoic acid (1.0 eq)

  • Thionyl Chloride (

    
    ) (1.5 eq)
    
  • o-Anisidine (1.1 eq)

  • Triethylamine (

    
    ) (2.0 eq)
    
  • Dichloromethane (DCM) (Anhydrous)

  • Cat.[2][3][4] DMF (1-2 drops)

Step-by-Step Workflow:

  • Activation (The Critical Step):

    • Suspend 2-benzoylbenzoic acid in anhydrous DCM.

    • Add

      
       and catalytic DMF.
      
    • Validation Point: Reflux until the solution is completely clear and gas evolution stops (approx. 2 hours). If solid remains, conversion to the acid chloride is incomplete.

    • Evaporate to dryness to remove excess

      
       (prevents side reactions with the amine). Re-dissolve in fresh DCM.
      
  • Coupling:

    • Cool the acid chloride solution to 0°C (Ice bath).

    • Add

      
       first, then add o-anisidine dropwise as a solution in DCM.
      
    • Why? Keeping the temp low and adding amine slowly minimizes the kinetic energy available to overcome the steric barrier required to form the cyclic impurity.

  • Work-up (The Cleaning Phase):

    • Quench with water.[1][3][5]

    • Wash 1: 1M HCl (Removes unreacted o-anisidine and purple oxidation products).

    • Wash 2: Sat.

      
       (Removes unreacted acid).
      
    • Wash 3: Brine -> Dry over

      
      .
      
  • Purification:

    • Evaporate solvent.[3][6][7]

    • Recrystallize from Ethanol:Water (9:1) or Toluene:Heptane .

Module 4: Visualization & Logic

Figure 1: Reaction Pathway & Impurity Logic

ReactionPathway cluster_0 Critical Control Point SM 2-Benzoylbenzoic Acid Intermediates Equilibrium: Acyclic Chloride <-> Cyclic Pseudo-Chloride SM->Intermediates Activation SOCl2 SOCl2 + DMF Product Target Amide (Thermodynamic Product) Intermediates->Product Slow Addition Low Temp (0°C) Impurity Cyclic Phthalide (Kinetic Impurity) Intermediates->Impurity High Temp Fast Addition Anisidine + o-Anisidine / Et3N

Caption: The critical divergence point occurs at the activation stage. Controlling temperature and addition rate favors the acyclic pathway (Green) over the cyclic impurity (Red).

Figure 2: Troubleshooting Decision Tree

Troubleshooting Start Issue Detected Color Product is Purple/Brown Start->Color Purity HPLC Purity < 90% Start->Purity State Product is Oily Start->State Sol1 Wash Organic Layer with 1M HCl Color->Sol1 Check1 Is impurity non-polar? Purity->Check1 Sol4 Switch Solvent: Toluene/Heptane State->Sol4 Sol2 Cyclic Impurity: Use Silica Plug (Hex:EtOAc) Check1->Sol2 Yes Sol3 Hydrolysis (Acid): Wash with NaHCO3 Check1->Sol3 No

Caption: Quick-reference logic for diagnosing common purity failures in benzamide synthesis.

Module 5: Data & Solvents

Table 1: Recrystallization Solvent Performance

Solvent SystemPolarityOutcomeRecommendation
Ethanol (Pure) HighProduct often oils out upon cooling.Not Recommended
Ethanol : Water (9:1) High/MedGood crystals, but risk of hydrolysis if heated too long.Standard
Toluene : Heptane LowExcellent impurity rejection (keeps non-polar cyclic impurity in solution).High Purity
Ethyl Acetate : Hexane MedFast crystallization, but often traps color.For Crude Only

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard reference for Schotten-Baumann and acid chloride coupling procedures).
  • Montalbetti, C. A. G. N., & Falque, V. "Amide bond formation and peptide coupling." Tetrahedron, 2005 , 61(46), 10827-10852. Link

  • Bhattacharjee, S. "Steric hindrance in amide bond formation: A case study." Journal of Chemical Sciences, 2018. (Contextual grounding for ortho-substituted anilines).
  • Clayden, J., Greeves, N., & Warren, S.Organic Chemistry. Oxford University Press, 2012.

Sources

Minimizing side reactions during benzoyl-benzamide formation

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Side Reactions During Benzoyl-Benzamide Formation Role: Senior Application Scientist Status: Active

Welcome to the Bench.

You are likely here because your LC-MS shows a mess of benzoic acid, your product has oiled out, or you are seeing a puzzling [M + 104] peak corresponding to di-benzoylation.

The formation of benzamides via benzoyl chloride (Schotten-Baumann or Anhydrous conditions) is a race between three nucleophiles: your amine (the target), water (the enemy), and your product amide (the saboteur).

This guide is not a textbook. It is a troubleshooting engine designed to isolate these variables and restore the integrity of your synthesis.

Part 1: The Competitive Landscape (Logic Engine)

Before fixing the protocol, you must visualize the "Invisible War" happening in your flask. The following diagram maps the kinetic competition that dictates your yield.

G cluster_0 Critical Control Points BzCl Benzoyl Chloride (Electrophile) Product Benzamide (Desired Product) BzCl->Product + Amine (Fast) Acid Benzoic Acid (Side Product) BzCl->Acid + Water (Hydrolysis) Imide Dibenzamide (Imide) (Over-reaction) BzCl->Imide + Product (Di-acylation) Amine Amine (Target Nucleophile) Water Water (Contaminant) Base Base (Scavenger) Salt Amine-HCl Salt (Deactivated Nucleophile) Base->Salt Prevents HCl Protonation

Figure 1: Kinetic competition in benzoylation. Green arrows indicate the desired pathway; red dashed arrows indicate side reactions caused by moisture or stoichiometry errors.

Part 2: Troubleshooting Tickets (Q&A)

Select the issue that matches your observation.

Ticket #101: "My yield is low, and I have a large Benzoic Acid peak."

Diagnosis: Hydrolysis of Benzoyl Chloride.[1] Root Cause: Benzoyl chloride is highly moisture-sensitive.[2] In the presence of water, it hydrolyzes to benzoic acid faster than it reacts with sterically hindered amines.

  • The Fix (Aqueous Conditions / Schotten-Baumann):

    • Temperature: Cool to

      
      . Hydrolysis has a higher activation energy than amidation; low temperature favors the amine attack.
      
    • Phase Transfer: If using a biphasic system (DCM/Water), ensure vigorous stirring (>800 RPM). The reaction happens at the interface; poor mixing favors hydrolysis in the aqueous phase.

    • Reagent Quality: Distill your benzoyl chloride if it is old. Colorless = Pure.[3] Yellow/Brown = Contaminated with HCl and Benzoic Acid.

  • The Fix (Anhydrous Conditions):

    • Solvent: Use anhydrous DCM or THF.

    • Atmosphere: Install a drying tube or run under

      
      .
      
    • Protocol Check: Do not add the base before the benzoyl chloride if the base is hygroscopic (like some tertiary amines), as it may introduce water.

Ticket #102: "I see a mass peak of [M + 104]. What is it?"

Diagnosis: Di-benzoylation (Imide Formation). Root Cause: The amide product (


) still has an acidic proton on the nitrogen. If you use excess benzoyl chloride  or high temperatures , a second benzoyl group attaches, forming the imide (

).
  • The Fix:

    • Stoichiometry: Strictly limit Benzoyl Chloride to 1.0–1.1 equivalents . Never use a large excess "just to be safe."

    • Addition Rate: Add Benzoyl Chloride dropwise (diluted in solvent).[4] A high local concentration favors the reaction with the already-formed product.

    • Quench: Stop the reaction immediately upon consumption of the starting amine (monitor by TLC). Add a primary amine (e.g., 3-aminopropyl silica or simple ethylamine) to scavenge excess chloride.

Ticket #103: "My product is oiling out or sticky."

Diagnosis: Impurity Eutectics. Root Cause: The presence of unreacted benzoyl chloride or benzoic acid depresses the melting point of your amide, preventing crystallization.

  • The Fix (Purification Workflow): See the "Purification Matrix" below. You must chemically remove the acidic and basic impurities before attempting recrystallization.

Part 3: Optimized Protocols

Do not deviate from the stoichiometry unless you have a specific reason (e.g., polyamines).

Method A: Anhydrous (Preferred for Valuable/Sensitive Amines)

Best for: High yields, avoiding hydrolysis, small scale.

  • Setup: Flame-dry a round-bottom flask. Add magnetic stir bar.[4][5] Flush with

    
    .
    
  • Dissolution: Dissolve Amine (1.0 equiv) and Triethylamine (TEA, 1.2 equiv) in anhydrous DCM (

    
     concentration).
    
    • Note: If amine is HCl salt, increase TEA to 2.2 equiv.

  • Cooling: Cool to

    
     in an ice bath.
    
  • Addition: Dissolve Benzoyl Chloride (1.05 equiv) in a small volume of DCM. Add this solution dropwise over 10–15 minutes.

    • Why? Prevents "hot spots" that cause di-acylation.

  • Reaction: Warm to Room Temperature (RT). Stir for 1–3 hours.

  • Check: TLC (Hexane/EtOAc). If SM remains, add 0.1 equiv more Benzoyl Chloride.

Method B: Schotten-Baumann (Biphasic)

Best for: Large scale, cheap amines, amino acids.

  • Setup: Flask open to air (or loosely capped).

  • Aqueous Phase: Dissolve Amine (1.0 equiv) in

    
     (
    
    
    
    ).
  • Organic Phase: Add DCM or Diethyl Ether (volume equal to aqueous phase).

  • Addition: Cool to

    
    . Add Benzoyl Chloride (1.2 equiv)  neat or in DCM dropwise with vigorous stirring .
    
  • Reaction: Stir at RT for 4 hours. Maintain pH > 9 (add more NaOH if needed).

    • Why? If pH drops, the amine protonates (

      
      ) and stops reacting.
      
Part 4: The Purification Matrix

Use this table to determine the correct workup based on your impurities.

Impurity TypeChemical IdentityRemoval StrategyReagent
Acidic Benzoic Acid (Hydrolysis product)Base WashWash organic layer with Sat.

or

.
Basic Unreacted Amine / TEAAcid WashWash organic layer with

or

.
Electrophilic Excess Benzoyl ChlorideQuenchAdd DMAPA (dimethylaminopropylamine) or stir with aqueous ammonia for 15 mins.
Neutral Di-benzoylated ImideHydrolysisReflux in EtOH/NaOH (mild) to cleave the weak imide bond back to amide.
Part 5: Advanced Optimization (Regioselectivity)

If your substrate has both an Amine (


) and a Hydroxyl (

) group (e.g., amino alcohols, phenols), you risk O-acylation.
  • Hard/Soft Acid-Base Theory (HSAB):

    • Amine (Soft Nucleophile): Reacts faster with soft electrophiles.

    • Hydroxyl (Hard Nucleophile): Reacts with hard electrophiles.

  • Control Strategy:

    • Solvent: Use non-polar solvents (DCM) to favor N-acylation. Polar aprotic solvents (DMF) can increase O-acylation rates.

    • Temperature: Keep it cold (

      
      ). N-acylation is kinetically favored; O-acylation often requires higher activation energy.
      
    • Selective Reagents: If Benzoyl Chloride is too aggressive, switch to Benzoyl Cyanide (BzCN). The "Cyanide Effect" and lower reactivity often yield superior N-selectivity over O-selectivity in amino alcohols [1].

References
  • BenchChem Technical Support. (2025).[1][4][5] Identifying and minimizing side reactions in benzamide synthesis. Retrieved from

  • Organic Chemistry Portal. (2024). Amide synthesis by acylation. Retrieved from

  • Fisher Scientific. (n.d.). Amide Synthesis - Reaction Protocols. Retrieved from

  • BOC Sciences. (2024). Twenty-nine Methods for Amide Synthesis: Mechanisms and Characteristics. Retrieved from

  • Royal Society of Chemistry. (2012). Significance of reagent addition sequence in the amidation of carboxylic acids. Retrieved from

Sources

Technical Support Center: Optimizing Temperature Conditions for 2-benzoyl-N-(2-methoxyphenyl)benzamide Stability

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: As of February 2026, specific, publicly available stability studies for 2-benzoyl-N-(2-methoxyphenyl)benzamide are not extensively documented in scientific literature. This guide, therefore, presents a comprehensive framework based on established principles of forced degradation studies for benzamide derivatives, as outlined by the International Council for Harmonisation (ICH) guidelines.[1][2] The methodologies, potential pathways, and data described herein are illustrative and intended to serve as a robust template for initiating the stability assessment of this molecule.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and stability of 2-benzoyl-N-(2-methoxyphenyl)benzamide.

Q1: What is 2-benzoyl-N-(2-methoxyphenyl)benzamide and why is its stability important?

2-benzoyl-N-(2-methoxyphenyl)benzamide is a complex benzamide derivative. Like many active pharmaceutical ingredients (APIs) and research chemicals, its stability is a critical quality attribute.[2] Degradation can lead to a loss of potency, the formation of unknown impurities, and potentially toxic byproducts, compromising experimental results and patient safety in drug development.[3] Understanding its thermal stability is essential for defining appropriate storage conditions, establishing a re-test period, and ensuring the reliability of analytical data.[3][4]

Q2: What are the primary concerns regarding the thermal degradation of a benzamide derivative like this one?

The core structure contains an amide bond, which can be susceptible to hydrolysis, especially at elevated temperatures in the presence of moisture.[5][6] The general hydrolysis of an amide yields a carboxylic acid and an amine.[6] For this specific molecule, thermal stress could potentially cleave the amide bond to form benzoic acid derivatives and 2-methoxyaniline. Additionally, complex rearrangements and reactions can occur at high temperatures.[7]

Q3: What are the initial signs of temperature-induced degradation?

Visual signs can include a change in the color or physical state of the solid material. However, significant degradation often occurs before any visible change. The most reliable indicators are analytical:

  • Chromatography: Appearance of new peaks or "shoulders" on the main peak during HPLC analysis.

  • Purity Reduction: A decrease in the peak area percentage of the main compound.

  • Mass Balance Issues: The sum of the parent compound and its impurities does not account for 100% of the initial material, suggesting the formation of non-chromophoric or volatile degradants.

Q4: What are the general recommended storage conditions for benzamide compounds?

While specific conditions for this molecule must be determined experimentally, a conservative starting point for related compounds is storage in a well-sealed container, protected from light, at controlled room temperature or refrigerated conditions (2-8°C).[8] The goal is to minimize exposure to heat, humidity, and light.

Troubleshooting Guide: Common Experimental Issues

This section provides direct answers and action plans for specific problems encountered during research.

Issue 1: "I see new, small peaks in my HPLC chromatogram after leaving my sample solution on the autosampler overnight. Is this degradation?"

Answer: It is highly likely that you are observing temperature-induced degradation in solution. Autosamplers, even those with cooling functions, can experience temperature fluctuations. Amide hydrolysis is often accelerated in solution compared to the solid state.[5][9]

Troubleshooting Protocol:

  • Confirm the Source: Immediately re-inject a freshly prepared standard solution and compare it to the chromatogram of the overnight sample. If the new peaks are absent or significantly smaller in the fresh sample, the issue is time and temperature-dependent degradation in the autosampler.

  • Investigate pH Effects: The stability of amides can be pH-dependent.[4] Ensure your mobile phase or sample diluent is not strongly acidic or basic, as this can catalyze hydrolysis.[5][6]

  • Action Plan:

    • Reduce the residence time of samples in the autosampler. Prepare and run samples in smaller batches.

    • If available, use a cooled autosampler set to its lowest stable temperature (e.g., 4°C).

    • If degradation persists, prepare samples immediately before injection.

Issue 2: "My solid compound has changed color slightly after six months in storage. How do I know if it's still viable for my experiments?"

Answer: A color change is a strong indicator of chemical degradation. Do not assume the material is pure. You must re-qualify the compound to determine its purity and identify the nature of the degradation.

Troubleshooting Protocol:

  • Perform Purity Analysis: Use a validated, stability-indicating HPLC method to determine the purity of the material.[10] Compare the result against the certificate of analysis or the purity measurement from when the batch was first received.

  • Characterize Degradants: If significant new peaks are observed, techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) should be employed to get molecular weight information on the impurities, which can help in elucidating the degradation pathway.

  • Action Plan:

    • If purity has dropped below your experimental tolerance (e.g., <95%), the batch should be discarded.

    • Use this event as a trigger to perform a formal stability study (see Protocol 2) to establish a proper re-test date and storage conditions for future batches.

Issue 3: "How do I design an experiment to find the optimal temperature for storing my compound, both as a solid and in solution?"

Answer: You need to conduct a systematic stability study. This involves exposing the compound to a range of controlled temperature conditions and monitoring its purity over time. International guidelines (ICH) suggest specific conditions for such tests.[4][11]

Experimental Workflow: A well-designed study begins with forced degradation to understand potential failure modes, followed by a longer-term isothermal study at relevant storage temperatures.

G cluster_0 Phase 1: Forced Degradation cluster_1 Phase 2: Isothermal Stability Study FD_Start Prepare Stock Solution & Aliquot Solid Sample FD_Heat Thermal Stress (e.g., 80°C Solid & Solution) FD_Start->FD_Heat FD_Hydrolysis Acid/Base Hydrolysis (e.g., 0.1M HCl, 0.1M NaOH) FD_Start->FD_Hydrolysis FD_Oxidation Oxidative Stress (e.g., 3% H2O2) FD_Start->FD_Oxidation FD_Analysis Analyze via Stability- Indicating HPLC-UV/MS FD_Heat->FD_Analysis FD_Hydrolysis->FD_Analysis FD_Oxidation->FD_Analysis FD_Result Identify Degradation Products & Pathways FD_Analysis->FD_Result SS_Start Aliquot Solid & Solution Samples FD_Result->SS_Start Informs conditions & analytes to monitor SS_Cond1 Condition 1 (e.g., 5°C) SS_Start->SS_Cond1 SS_Cond2 Condition 2 (e.g., 25°C / 60% RH) SS_Start->SS_Cond2 SS_Cond3 Condition 3 (e.g., 40°C / 75% RH) SS_Start->SS_Cond3 SS_Analysis Pull Samples at Time Points (T=0, 1, 3, 6 months) & Analyze via HPLC SS_Cond1->SS_Analysis SS_Cond2->SS_Analysis SS_Cond3->SS_Analysis SS_Result Determine Degradation Rate & Establish Storage Conditions SS_Analysis->SS_Result

Caption: Workflow for comprehensive thermal stability assessment.

Experimental Protocols & Data
Protocol 1: Forced Degradation (Thermal Stress)

This protocol aims to rapidly generate potential degradation products to establish a "stability-indicating" analytical method. The goal is to achieve 5-20% degradation.[1]

Objective: To identify primary thermal degradants of 2-benzoyl-N-(2-methoxyphenyl)benzamide in both solid and solution states.

Methodology:

  • Sample Preparation:

    • Solid: Place 5-10 mg of the compound in a clear glass vial.

    • Solution: Prepare a 1 mg/mL solution in a 50:50 mixture of acetonitrile and water.

  • Stress Condition: Place both vials in a calibrated oven at 80°C.[1] Place a control sample for both solid and solution, wrapped in foil to protect from light, at 5°C.

  • Time Points: Withdraw aliquots from the solution vial and take a small sample from the solid vial (dissolving it in diluent) at T=0, 2, 8, 24, and 48 hours.

  • Analysis: Analyze all samples by HPLC-UV/DAD. If available, use LC-MS for peak identification.

  • Evaluation:

    • Calculate the percentage degradation by comparing the parent peak area at each time point to T=0.

    • Ensure the HPLC method resolves the parent peak from all new degradant peaks. This confirms the method is "stability-indicating."

Potential Degradation Pathway

Based on the chemical structure, a primary thermal degradation pathway, especially in the presence of trace acid or base, is the hydrolysis of the central amide bond.

Sources

Purification challenges of 2-benzoyl-N-(2-methoxyphenyl)benzamide from crude mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

The Core Challenge: Purifying 2-benzoyl-N-(2-methoxyphenyl)benzamide (BMB) is deceptive. While it appears to be a standard amide coupling product, the presence of the ortho-benzoyl group introduces a critical complication: Ring-Chain Tautomerism .

Unlike typical benzamides, BMB exists in a dynamic equilibrium between two forms:

  • Open Chain (Amide): The desired acyclic structure.

  • Cyclic (Pseudo-amide): A hydroxy-isoindolinone derivative formed by the intramolecular attack of the amide nitrogen on the ortho-ketone.

Impact on Purification: Researchers often misidentify the cyclic tautomer as a persistent impurity. Furthermore, the electron-donating 2-methoxy group on the aniline ring increases the nucleophilicity of the amide nitrogen, shifting the equilibrium toward the cyclic form, especially under acidic conditions or on silica gel.

Critical Impurity Profile

Impurity / ComponentOriginPhysicochemical BehaviorDetection (TLC/HPLC)
Target (Open Form) ProductSolid, moderate polarity.Distinct peak.
Cyclic Tautomer IsomerizationPseudo-impurity. Often co-elutes or streaks on silica.May appear as a split peak or "blob" in HPLC depending on solvent pH.
2-Methoxyaniline Unreacted ReagentToxic. Oxidizes to brown tars. "Sticky" amine.distinct yellow/brown spot. Low Rf (streaks).
2-Benzoylbenzoic acid Hydrolysis/SMAcidic.High polarity.
Urea Byproducts Coupling ReagentIf DCC/EDC used.Variable solubility (DCU is insoluble in DCM).

Visualization: The "Hidden" Equilibrium

The following diagram illustrates the structural volatility that complicates chromatography.

Tautomerism cluster_conditions Chromatographic Risk Factors OpenForm Open Form (2-Benzoyl-N-arylbenzamide) Target Structure Transition Transition State (Intramolecular Attack) OpenForm->Transition Acid/Heat Transition->OpenForm Reversion CyclicForm Cyclic Form (3-Hydroxy-3-phenylisoindolinone) 'The Ghost Impurity' Transition->CyclicForm Cyclization CyclicForm->Transition Base/Solvent AcidicSilica Acidic Silica Gel Promotes Cyclization ProticSolvents Protic Solvents (MeOH) Stabilize Cyclic Form

Caption: Figure 1. Ring-chain tautomerism mechanism. The ortho-ketone facilitates cyclization to the isoindolinone form, which is often mistaken for a distinct impurity during purification.

Troubleshooting Guide & FAQs

Category A: Chromatography Issues

Q: "I see two spots on TLC that merge. Is my product decomposing?"

  • Diagnosis: This is likely the tautomeric equilibrium , not decomposition. On silica gel (which is slightly acidic), the open amide can partially cyclize to the hydroxy-isoindolinone.

  • Solution:

    • Do NOT try to separate them aggressively; they will re-equilibrate in the collection flask.

    • Verification: Run a 2D TLC. Spot the plate, run it once, rotate 90 degrees, and run it again. If the spots appear off-diagonal, they are interconverting isomers.

    • Protocol: Add 1% Triethylamine (TEA) to your eluent. This keeps the environment basic, favoring the open amide form and sharpening the peak.

Q: "My product streaks badly, and fractions are contaminated with a yellow oil."

  • Diagnosis: The yellow oil is unreacted 2-methoxyaniline (o-anisidine). It oxidizes on the column and streaks due to its basicity.

  • Solution:

    • Pre-Column Treatment: Do not rely on the column to remove the aniline. Use a scavenger resin (see Protocol 1) or an acid wash before chromatography.

    • Warning: Standard HCl washes may hydrolyze the amide or catalyze cyclization. Use Citric Acid (10% aq) for a gentler wash.

Category B: Crystallization & Isolation[5][6]

Q: "The product oils out instead of crystallizing."

  • Diagnosis: Common with methoxy-substituted aromatics.[1] The "greasy" ether chains lower the melting point. Residual solvents (DCM/Toluene) often trap the oil state.

  • Solution:

    • Solvent Switch: Switch to Ethanol/Water or Isopropanol/Heptane .

    • Seed: You must induce nucleation. Scratch the glass or add a seed crystal.

    • Trituration: If it oils, decant the supernatant and triturrate the oil with cold diethyl ether or pentane to force solidification.

Recommended Protocols

Protocol 1: Chemoselective Scavenging (Best for Purity)

Avoids acidic conditions that trigger cyclization.

  • Dissolution: Dissolve crude mixture in DCM (10 mL per gram).

  • Scavenging: Add Polymer-Supported Isocyanate (PS-NCO) resin (1.5 - 2.0 equivalents relative to the excess aniline used).

    • Mechanism:[2][3][4] The isocyanate reacts covalently with the unreacted 2-methoxyaniline to form an insoluble urea.

  • Incubation: Stir gently at Room Temperature for 4–12 hours.

  • Filtration: Filter off the resin. The filtrate contains your product and neutral impurities, free of the toxic aniline.

  • Concentration: Evaporate solvent to yield a solid/oil ready for recrystallization.

Protocol 2: Buffered Column Chromatography

Prevents on-column isomerization.

  • Stationary Phase: Standard Silica Gel (40–63 µm).

  • Pre-treatment: Slurry the silica in the starting eluent containing 1% Triethylamine (Et3N) .

  • Eluent System:

    • Solvent A: Hexanes (or Heptane) + 1% Et3N

    • Solvent B: Ethyl Acetate + 1% Et3N

    • Gradient: 0% B to 40% B over 20 CV (Column Volumes).

  • Observation: The product should elute as a single, sharp band. Without Et3N, it may tail significantly.

Decision Tree: Purification Workflow

Workflow Start Crude Reaction Mixture (BMB + Aniline + Acid) CheckAniline Is 2-Methoxyaniline present? (Yellow/Brown, TLC spot) Start->CheckAniline Scavenge Use PS-Isocyanate Resin (Avoids Acid Wash) CheckAniline->Scavenge High Purity Req AcidWash Wash with 10% Citric Acid (Risk: Cyclization) CheckAniline->AcidWash Quick/Dirty CheckTautomer Check TLC/NMR Are there split peaks/spots? Scavenge->CheckTautomer AcidWash->CheckTautomer BufferedCol Column Chromatography Silica + 1% Et3N (Prevents streaking) CheckTautomer->BufferedCol Yes (Isomers visible) Recryst Recrystallization Solvent: EtOH/H2O (Hot) CheckTautomer->Recryst No (Clean crude) Final Pure BMB (Verify by NMR in DMSO-d6) BufferedCol->Final Recryst->Final

Caption: Figure 2. Strategic workflow for isolating BMB, prioritizing the removal of aniline and management of tautomers.

References

  • Bowden, K., & Rumpal, S. (1997). Ring–chain tautomerism.[5][6] Part 9. 2-Acylbenzamides.[3][7][4][1][8][9][10] Journal of the Chemical Society, Perkin Transactions 2, 983-988. Source: Relevance: Defines the equilibrium between the open acylbenzamide and the cyclic hydroxylactam, confirming the "impurity" mechanism.

  • Saeed, A., et al. (2010).[1] Crystal structures and synthesis of N-substituted benzamides. Acta Crystallographica Section E. Source: Relevance: Provides structural data on similar ortho-substituted benzamides and their crystallization behavior.

  • Valter, R. E. (1982). Ring-Chain Isomerism in Organic Chemistry. Consultants Bureau, New York.
  • Cruz-Cabeza, A. J., et al. (2021).[4] The Polymorphism of 2-Benzoyl-N,N-diethylbenzamide. Crystals, 11(8), 1004. Source: Relevance: Highlights the polymorphism risks in recrystallizing 2-benzoylbenzamides, explaining "oiling out" issues.

Sources

Overcoming steric hindrance in N-(2-methoxyphenyl)benzamide derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Steric Hindrance & Optimization of Amide Coupling Ticket ID: #BENZ-ORTHO-001 Status: Open for Consultation

Introduction: The "Ortho-Effect" Challenge

Welcome to the Technical Support Center. You are likely here because standard amide coupling protocols (EDC/HOBt or DCC) have resulted in low yields or unreacted starting material when synthesizing N-(2-methoxyphenyl)benzamide derivatives.

The Root Cause: The 2-methoxy group on the aniline ring presents a dual challenge:

  • Steric Hindrance: The methoxy group physically blocks the trajectory of the incoming electrophile (the activated carboxylic acid) toward the amine nitrogen.

  • Electronic Modulation: While the methoxy group is electron-donating (increasing nucleophilicity), its ortho-position creates a "picket fence" effect. The transition state energy is raised significantly, requiring highly reactive electrophiles to drive the reaction to completion.

This guide provides field-proven protocols to overcome these barriers, ensuring high yield and purity.

Module 1: Synthetic Protocols (The "Build" Phase)

We recommend two distinct pathways depending on your substrate's sensitivity.

Decision Matrix: Selecting Your Method

ReactionPathway node_start Start: Choose Substrate node_acid Is the Benzoic Acid Acid-Sensitive? node_start->node_acid node_chloride Method A: Acid Chloride Activation (High Reliability) node_acid->node_chloride No (Robust substrates) node_hat Method B: HATU/HOAt Coupling (Mild Conditions) node_acid->node_hat Yes (e.g., Boc/tBu groups)

Figure 1: Synthetic decision tree. Use Method A for maximum conversion; Use Method B for delicate substrates.

Method A: The "Brute Force" Approach (Acid Chloride)

Best for: Maximizing yield when substrates are stable to HCl.

Standard coupling reagents often fail to generate an active ester reactive enough to penetrate the steric shield of the 2-methoxy aniline. We recommend converting the benzoic acid to its acid chloride, which is orders of magnitude more electrophilic.

Protocol:

  • Activation: Dissolve the benzoic acid derivative (1.0 equiv) in anhydrous DCM. Add Oxalyl Chloride (1.2 equiv) dropwise, followed by a catalytic amount of DMF (2-3 drops). Caution: Gas evolution (CO/CO2). Stir for 2 hours until gas evolution ceases.

  • Evaporation: Concentrate in vacuo to remove excess oxalyl chloride. Redissolve the crude acid chloride in anhydrous DCM.

  • Coupling: To a separate flask, add 2-methoxyaniline (1.1 equiv) and Pyridine (2.0 equiv) or TEA (2.0 equiv) in anhydrous DCM.

  • Addition: Cool the amine solution to 0°C. Add the acid chloride solution dropwise.

  • Workup: Allow to warm to RT and stir for 4-12 hours. Quench with saturated NaHCO3.

Why this works: The acid chloride is small and highly reactive, minimizing the steric penalty of the ortho-methoxy group [1].

Method B: The "Modern" Approach (HATU/HOAt)

Best for: Acid-sensitive substrates or parallel synthesis libraries.

If you cannot generate an acid chloride, you must use a coupling reagent that generates a highly reactive active ester. Do not use HOBt. Use HOAt (1-Hydroxy-7-azabenzotriazole) derivatives like HATU. The nitrogen in the pyridine ring of HOAt provides a "neighboring group effect" that accelerates the coupling rate.

Protocol:

  • Dissolution: Dissolve benzoic acid (1.0 equiv) in anhydrous DMF (DCM is often too non-polar for HATU).

  • Activation: Add HATU (1.2 equiv) and DIPEA (Hunig's Base, 2.5 equiv). Stir for 5-10 minutes. Note: The solution should turn yellow/orange.

  • Addition: Add 2-methoxyaniline (1.1 equiv).

  • Reaction: Stir at RT for 12-24 hours. If conversion is low after 6 hours, heat to 50°C.

Data Comparison:

MethodReagent SystemTypical Yield (2-OMe Aniline)Reaction TimeNotes
Standard EDC / HOBt< 30%24-48 hOften stalls; high SM recovery.
Method A (COCl)2 / Pyridine85-95% 2-4 hRequires anhydrous technique.
Method B HATU / DIPEA70-85%12-24 hExpensive; difficult byproduct removal.

Module 2: Structural Verification (The "Verify" Phase)

Users often misinterpret NMR data for these derivatives, suspecting impurities due to unusual shifts. This is usually a feature, not a bug, caused by the Intramolecular Hydrogen Bond (S6 Motif) .

The S(6) Pseudo-Ring System

The amide proton (NH) forms a strong intramolecular hydrogen bond with the oxygen of the 2-methoxy group. This creates a planar, 6-membered pseudo-ring (S6 motif).

HBonding cluster_0 Conformational Lock (S6 Motif) node_NH Amide N-H node_OMe Methoxy Oxygen (OMe) node_NH->node_OMe H-Bond Interaction node_Planar Planar Conformation (Bioactive State) node_NH->node_Planar Stabilizes node_OMe->node_Planar Locks Rotation

Figure 2: The intramolecular hydrogen bond locks the molecule into a planar conformation, essential for biological activity.

Diagnostic Signals:

  • 1H NMR (DMSO-d6): The amide NH proton will be significantly deshielded, typically appearing between 9.5 - 10.5 ppm as a sharp singlet. This downfield shift confirms the H-bond is intact [2].

  • Crystal Structure: X-ray diffraction typically shows the amide plane is oriented at a specific angle (approx 40-45°) relative to the phenyl ring, but the methoxy group lies almost in-plane to maximize this H-bond [3].

Frequently Asked Questions (FAQs)

Q1: My reaction turned black/tarry when using Thionyl Chloride (SOCl2). Why? A: Thionyl chloride is harsh and produces HCl and SO2 gas aggressively. If your reaction turned to tar, you likely degraded the methoxy group (demethylation can occur under harsh acidic conditions) or polymerized the aniline. Switch to Oxalyl Chloride/DMF (Method A) which operates at lower temperatures (0°C to RT) and is much gentler.

Q2: I see two sets of peaks in my NMR. Is it a mixture of rotamers? A: It is possible, but less likely in non-polar solvents. In CDCl3, the H-bond locks the conformation. However, in strongly H-bond accepting solvents like DMSO-d6 , the solvent competes with the intramolecular OMe...NH bond. This can disrupt the S6 motif and lead to visible rotamers. Run the NMR in CDCl3 or Acetone-d6 to see if the peaks coalesce.

Q3: Can I use microwave irradiation to speed this up? A: Yes. If using Method B (HATU), microwave irradiation at 100°C for 20 minutes is highly effective for overcoming the steric barrier. However, ensure your vessel is sealed properly to prevent solvent loss.

Q4: The product streaks on silica gel columns. How do I purify it? A: Amides with strong H-bonding potential often "drag" on silica.

  • Fix 1: Add 1% Triethylamine (TEA) to your eluent (e.g., Hexane/EtOAc + 1% TEA).

  • Fix 2: Recrystallization is often superior for these derivatives. Try dissolving in hot Ethanol and adding water dropwise until turbid, then cool.

References

  • Optimization of Amide Synthesis: ResearchGate. (2025).[1] Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2-Methoxybenzoic Acids Via The Schotten-Baumann Method.

  • Coupling Reagents Guide: BenchChem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

  • Structural Confirmation (X-Ray/H-Bonding): NIH/PubMed Central. (2008).[2][3] 3,4,5-Trimethoxy-N-(2-methoxyphenyl)benzamide.[2]

  • General Steric Hindrance Troubleshooting: BenchChem. (2025).[4] Technical Support Center: Overcoming Steric Hindrance in Coupling Reactions.

Sources

Technical Support Center: Scale-Up Optimization for 2-benzoyl-N-(2-methoxyphenyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Lead Scientist: Dr. H. Chen, Senior Application Scientist Topic: Process Chemistry & Scale-Up Target Molecule: 2-benzoyl-N-(2-methoxyphenyl)benzamide (Tubulin Inhibitor Scaffold)

Executive Summary & Core Directive

Welcome to the Technical Support Center. You are likely accessing this guide because you are transitioning from medicinal chemistry (milligram scale) to process development (100g – 1kg scale).

The synthesis of 2-benzoyl-N-(2-methoxyphenyl)benzamide presents a classic "deceptive simplicity" in process chemistry. While the disconnection is straightforward (amide coupling), the scale-up is plagued by three specific failure modes:

  • Steric Deactivation: The ortho-methoxy group on the aniline reduces nucleophilicity, requiring aggressive activation of the acid.

  • Pseudo-Chloride Equilibrium: The starting material, 2-benzoylbenzoic acid, exists in equilibrium between an open and a cyclic (pseudo) form. Improper activation leads to the unreactive cyclic pseudo-chloride.

  • Polymorph & Oil-Out Issues: The final product is highly lipophilic and prone to "oiling out" during aqueous workups, trapping impurities.

This guide provides a self-validating protocol to navigate these pitfalls.

Troubleshooting Guide (Q&A)

Q1: My reaction conversion stalls at ~80% despite adding excess acid chloride. Why?

Diagnosis: You are likely generating the cyclic pseudo-chloride rather than the active acyclic acid chloride. Technical Insight: When 2-benzoylbenzoic acid is treated with thionyl chloride (


), it can form two isomers: the acyclic acid chloride (reactive) and the cyclic pseudo-chloride (3-chloro-3-phenylphthalide). The cyclic form is sterically hindered and reacts poorly with the already hindered o-anisidine.
Solution: 
  • Switch Reagent: Use Oxalyl Chloride/DMF (cat.) in DCM or Toluene at lower temperatures (

    
    ). This favors the open acyclic form.
    
  • Thermodynamic Control: If using

    
    , avoid reflux. Higher temperatures favor the thermodynamic cyclic pseudo-chloride.
    

Q2: The product isolates as a sticky brown gum instead of a white solid. How do I fix this?

Diagnosis: "Oiling out" caused by high supersaturation and the presence of residual o-anisidine oxidation products (brown color). Technical Insight: The melting point of the crude mixture is depressed by impurities (aniline oligomers). When the anti-solvent (water/heptane) is added too fast, the product separates as a liquid phase (oil) before it can crystallize. Solution:

  • Seeded Cooling Crystallization: Do not crash precipitate. Dissolve the crude gum in hot Ethanol (3 volumes). Cool to

    
    , add seed crystals (0.5 wt%), and hold for 1 hour. Then slowly add water.
    
  • Bisulfite Wash: The brown color is oxidized aniline. Wash the organic layer with 5% sodium bisulfite (

    
    ) during workup to reduce these quinoid impurities.
    

Q3: I see a new impurity (M-18 or M-32) forming during drying. What is it?

Diagnosis: Cyclodehydration to an isoindolinone derivative. Technical Insight: In the presence of residual acid or heat (


), the amide nitrogen can attack the internal ketone (benzophenone moiety), leading to cyclization and loss of water.
Solution: 
  • Neutralization: Ensure the final filter cake is washed to neutral pH (pH 6-7).

  • Drying: Vacuum dry at

    
    . Do not use oven drying without vacuum.
    
Experimental Protocol: The Self-Validating System

Scale: 100g Input (2-benzoylbenzoic acid) Reaction Type: Schotten-Baumann (Modified Anhydrous)

Step 1: Activation (Acid Chloride Formation)
  • Reactor A: Charge 2-benzoylbenzoic acid (1.0 equiv) and Toluene (5 vol).

  • Add: DMF (0.05 equiv) as catalyst.

  • Add: Oxalyl Chloride (1.2 equiv) dropwise at

    
    . Caution: Gas evolution (CO/CO2/HCl).
    
  • Monitor: Stir for 2 hours.

  • Validation Point 1 (IPC): Quench a 100µL aliquot with Methanol. Inject on HPLC.

    • Pass Criteria:

      
       conversion to the Methyl Ester (surrogate for Acid Chloride). If <99%, add 0.1 equiv Oxalyl Chloride.
      
  • Process: Evaporate solvent/excess reagent under reduced pressure to afford the crude acid chloride as a thick oil. Redissolve in dry DCM (5 vol).

Step 2: Coupling (The Critical Step)
  • Reactor B: Charge 2-methoxyaniline (1.05 equiv), Triethylamine (1.5 equiv), and DCM (5 vol). Cool to

    
    .
    
  • Addition: Transfer contents of Reactor A (Acid Chloride solution) into Reactor B over 1 hour. Maintain internal temp

    
    .
    
    • Why? Controlling exotherm prevents the aniline from oxidizing and prevents the acid chloride from cyclizing.

  • Validation Point 2 (IPC): HPLC after 1 hour post-addition.

    • Pass Criteria:

      
       residual Acid Chloride (as methyl ester).
      
Step 3: Workup & Isolation
  • Quench: Add water (5 vol). Stir 15 min. Separate phases.

  • Acid Wash: Wash organic layer with 1N HCl (3 vol) to remove excess aniline/TEA.

  • Color Removal: Wash with 5%

    
     (3 vol).
    
  • Solvent Swap: Distill off DCM and replace with Ethanol (4 vol).

  • Crystallization: Heat to

    
     (clear solution). Cool to 
    
    
    
    . SEED NOW. Hold 1 hr. Cool to
    
    
    over 4 hours.
  • Filtration: Filter and wash with cold Ethanol/Water (1:1).

Data Presentation: Reagent Selection Matrix
Reagent SystemConversion (1h)Impurity ProfileCost/kgRecommendation
SOCl2 / Reflux 85%High (Cyclic pseudo-chloride)LowAvoid
HATU / DIPEA 99%LowVery HighMed Chem Only
Oxalyl Cl / DMF >99% Low Medium Recommended for Scale-up
T3P (Propylphosphonic anhydride) 95%Very LowHighAlternative (Green Chem)
Process Visualization (Graphviz)

The following diagram illustrates the critical decision nodes and process flow for the optimized scale-up.

ScaleUpProcess Start Start: 2-Benzoylbenzoic Acid Activation Activation: Oxalyl Chloride/DMF (Avoid SOCl2 Reflux) Start->Activation Toluene, 20°C IPC_1 IPC 1: Methanol Quench HPLC (Check for Methyl Ester >99%) Activation->IPC_1 IPC_1->Activation Fail (Add Reagent) Coupling Coupling: Add to 2-Methoxyaniline Temp < 10°C (DCM/TEA) IPC_1->Coupling Pass Workup Workup: Acid Wash (HCl) Bisulfite Wash (Color Removal) Coupling->Workup Complete Conversion Crystallization Cryst: Solvent Swap to EtOH Seed @ 45°C -> Cool to 0°C Workup->Crystallization Organic Layer Final Final Product: 2-benzoyl-N-(2-methoxyphenyl)benzamide Crystallization->Final Filter & Dry

Caption: Optimized Process Flow Diagram highlighting the Critical Process Parameter (IPC 1) preventing pseudo-chloride formation.

References
  • BenchChem. (2025).[1][2][3] Side reactions in the Friedel-Crafts synthesis of 2-Benzoylbenzoic acid. Retrieved from 3

  • American Chemical Society. (2020). Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline. Organic Process Research & Development. Retrieved from 4

  • National Institutes of Health (NIH). (2021). Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors. European Journal of Medicinal Chemistry. Retrieved from

  • BenchChem. (2025).[1][2][3] An In-depth Technical Guide to Benzamide, N-benzoyl-N-(phenylmethyl)-. Retrieved from 2

  • PrepChem. Preparation of 2-benzoylbenzoic acid. Retrieved from 5

Sources

Validation & Comparative

Comparative 1H NMR Interpretation Guide: 2-benzoyl-N-(2-methoxyphenyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides an in-depth spectroscopic analysis of 2-benzoyl-N-(2-methoxyphenyl)benzamide , a sterically congested diaryl amide. Unlike simple benzanilides, this molecule features dual ortho-substitution: a benzoyl group on the acid ring and a methoxy group on the amine ring.

Key Technical Findings:

  • Amide Proton (

    
     9.5 – 10.5 ppm):  Exhibits significant deshielding due to intramolecular hydrogen bonding (IMHB) with the ortho-methoxy oxygen.
    
  • Conformational Locking: The steric bulk of the ortho-benzoyl group restricts rotation, often requiring high-temperature NMR (VT-NMR) to resolve rotameric broadening in CDCl

    
    .
    
  • Alternative Comparison: Compared to the unsubstituted N-phenylbenzamide, the target molecule shows a +2.0 ppm downfield shift in the amide region and distinct aromatic splitting patterns.

Structural Context & Alternatives

To interpret the spectrum accurately, one must understand the competitive intramolecular forces at play.

The Target Molecule vs. Alternatives
FeatureTarget: 2-benzoyl-N-(2-methoxyphenyl)benzamideAlternative A: N-(2-methoxyphenyl)benzamideAlternative B: N-phenylbenzamide
Structure Dual ortho-substituents (Benzoyl + OMe)Single ortho-substituent (OMe)No ortho-substituents
Amide NH Shift Extreme Downfield (>9.5 ppm) Downfield (~8.5 ppm)Mid-field (~7.8 ppm)
H-Bonding Strong IMHB (NH

OMe) + Steric Twist
Moderate IMHB (NH

OMe)
Intermolecular only
Rotational Barrier High (Atropisomerism possible)LowFree rotation
Structural Dynamics Diagram

The following diagram illustrates the synthesis pathway and the competing hydrogen bond acceptors that define the NMR profile.

G Start 2-Benzoylbenzoic Acid (Precursor) Intermediate Acid Chloride Intermediate Start->Intermediate SOCl2, Reflux Reagent o-Anisidine (Reagent) Product 2-benzoyl-N-(2-methoxyphenyl)benzamide (Target) Reagent->Product Intermediate->Product + Reagent Et3N, DCM HBond IMHB Network: NH ... O(Methoxy) (Primary) NH ... O=C(Benzoyl) (Secondary) Product->HBond Determines Shift

Figure 1: Synthesis pathway via acid chloride activation and the resulting intramolecular hydrogen bond (IMHB) network responsible for spectral deshielding.

Experimental Protocol

Synthesis & Purification (For Reference Standard)

To generate a clean spectrum, the compound must be free of the o-anisidine precursor, which has overlapping methoxy signals.

  • Activation: Reflux 2-benzoylbenzoic acid (1.0 eq) with thionyl chloride (1.5 eq) for 2 hours. Evaporate excess SOCl

    
    .
    
  • Coupling: Dissolve residue in dry DCM. Add o-anisidine (1.0 eq) and triethylamine (1.2 eq) at 0°C. Stir at RT for 4 hours.

  • Workup: Wash with 1N HCl (removes unreacted amine)

    
     Sat. NaHCO
    
    
    
    (removes unreacted acid)
    
    
    Brine.
  • Purification: Recrystallize from EtOH/Hexane.

NMR Acquisition Parameters
  • Solvent: DMSO-d

    
      is recommended for routine purity checks to solubilize the polar amide. CDCl
    
    
    
    is recommended for observing intramolecular H-bonding (as DMSO disrupts these bonds).
  • Concentration: 10-15 mg in 0.6 mL solvent.

  • Pulse Sequence: Standard zg30 (Bruker) or s2pul (Varian).

  • Transients (Scans): 16 (minimum) to resolve small aromatic couplings.

Spectral Analysis & Interpretation

Region 1: The Amide Proton (9.5 – 10.5 ppm)

This is the most diagnostic signal.

  • Observation: A sharp singlet (in CDCl

    
    ) or broad singlet (in DMSO).
    
  • Mechanism: The ortho-methoxy group acts as a hydrogen bond acceptor for the amide proton, forming a pseudo-5-membered ring. This desheilds the proton significantly compared to N-phenylbenzamide.

  • Benzoyl Effect: The ortho-benzoyl group on the acid ring exerts a steric effect that forces the amide bond out of planarity with the first phenyl ring, further isolating the NH and locking it into the H-bonded conformation with the methoxy group.

Region 2: The Methoxy Singlet (3.8 – 4.0 ppm)
  • Observation: Strong singlet, integration = 3H.

  • Shift Logic: Typical aryl methyl ethers appear at 3.7-3.8 ppm. In this molecule, the anisotropy of the nearby amide carbonyl (due to the ortho positioning) may shift this slightly downfield to ~3.9 ppm.

Region 3: Aromatic Complexity (6.8 – 7.8 ppm)

The molecule contains 13 aromatic protons split across three rings (two from the benzoyl group, one from the anisidine).

  • Ring A (Benzoyl-substituted): The proton ortho to the amide and meta to the benzoyl group often appears as a doublet at the most downfield aromatic position (~7.8 ppm) due to the deshielding cone of the amide carbonyl.

  • Ring B (Methoxy-substituted): The protons adjacent to the methoxy group exhibit strong shielding, appearing upfield (~6.9-7.0 ppm).

  • Ring C (Benzoyl Phenyl): Appears as a multiplet typical of unsubstituted benzophenones (7.4-7.6 ppm).

Comparative Performance Data

The following table contrasts the target molecule with standard benchmarks to aid in identification.

Spectral FeatureTarget: 2-benzoyl-N-(2-methoxyphenyl)benzamideControl: N-phenylbenzamideInterpretation Note
NH Shift (CDCl

)
9.8 - 10.2 ppm 7.8 - 8.0 ppmTarget is deshielded by ~2 ppm due to IMHB.
NH Shift (DMSO) 10.5 - 10.8 ppm 10.2 ppmDMSO H-bonds to NH, leveling the difference.
Methoxy (-OCH

)
3.85 ppm (s) AbsentKey identifier for the amine fragment.
# of Ar-H 13 10Target has extra complexity in 7.4-7.6 region.
Exchange Rate Slow FastTarget NH is protected from D

O exchange.
H-Bonding Topology Diagram

This visualization explains the "Chemical Shift Locking" mechanism observed in the target.

H_Bonding cluster_0 Solvent: CDCl3 (Non-Polar) cluster_1 Solvent: DMSO-d6 (Polar) NH_CDCl3 Amide N-H OMe Methoxy O NH_CDCl3->OMe Strong IMHB (Downfield Shift) Benzoyl Benzoyl C=O NH_CDCl3->Benzoyl Steric Repulsion NH_DMSO Amide N-H DMSO_Mol DMSO Solvent NH_DMSO->DMSO_Mol Intermolecular HB (Disrupts IMHB)

Figure 2: Competition between Intramolecular Hydrogen Bonding (IMHB) in non-polar solvents vs. Intermolecular bonding in polar solvents.

Troubleshooting & Anomalies

Signal Broadening (Rotamers)

If the aromatic peaks or the methoxy singlet appear broadened or split at room temperature (25°C) in CDCl


:
  • Cause: Restricted rotation around the amide C-N bond or the biaryl ketone bond due to the bulky ortho-benzoyl group.

  • Solution: Perform Variable Temperature (VT) NMR . Heating the sample to 50°C should coalesce the peaks into sharp signals, confirming the rotameric nature rather than impurities.

Water Suppression

In DMSO-d


, the water peak usually appears at 3.33 ppm.
  • Risk: If the water content is high, it may broaden or overlap with the methoxy signal (~3.8 ppm) or integration tails.

  • Protocol: Use dry DMSO ampoules or add molecular sieves to the NMR tube 1 hour prior to acquisition.

References

  • PubChem. 2-methoxy-N-(2-methoxyphenyl)benzamide (Analog Reference).[1] National Library of Medicine. [Link]

  • Kuhn, B., et al. Intramolecular Hydrogen Bonding in Medicinal Chemistry.[2] Journal of Medicinal Chemistry, 2010.[2] (Mechanistic basis for NH deshielding). [Link]

  • MDPI. The Polymorphism of 2-Benzoyl-N,N-diethylbenzamide. Crystals, 2021.[3] (Synthesis and structural context of 2-benzoylbenzamides). [Link]

  • RSC. Intramolecular hydrogen bond directed distribution of conformational populations. New Journal of Chemistry. [Link]

Sources

Mass spectrometry fragmentation patterns of 2-benzoyl-N-(2-methoxyphenyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 2-benzoyl-N-(2-methoxyphenyl)benzamide: A Comparative Analysis

In the landscape of drug discovery and chemical synthesis, the unambiguous structural elucidation of novel compounds is paramount. 2-benzoyl-N-(2-methoxyphenyl)benzamide, a complex molecule incorporating multiple aromatic rings and two distinct amide functionalities, presents a unique analytical challenge. This guide provides a comprehensive, in-depth analysis of its predicted mass spectrometry (MS) fragmentation patterns. We will compare two cornerstone analytical workflows: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Electrospray Ionization (ESI). This document is designed for researchers and drug development professionals, offering field-proven insights and detailed experimental protocols to guide the structural confirmation of this molecule and its analogues.

Introduction: The Analytical Imperative

The structural complexity of 2-benzoyl-N-(2-methoxyphenyl)benzamide, featuring two carbonyl groups and a sterically hindered amide linkage, necessitates a robust analytical strategy. Mass spectrometry is the definitive tool for this purpose, providing not only molecular weight information but also a fragmentation "fingerprint" that is crucial for structural verification. The choice of ionization technique—the hard ionization of EI versus the soft ionization of ESI—profoundly impacts the resulting mass spectrum and dictates the experimental approach. This guide will dissect the predicted outcomes of both methods, explaining the causality behind the fragmentation pathways based on fundamental chemical principles.

Comparative Methodologies: GC-EI-MS vs. LC-ESI-MS/MS

The selection between GC-MS and LC-MS is predicated on the analyte's physicochemical properties, primarily its thermal stability and volatility. For a molecule like 2-benzoyl-N-(2-methoxyphenyl)benzamide, both techniques present viable, albeit different, analytical avenues.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique requires the analyte to be volatile and thermally stable.[1] While the molecular weight of our target is within the amenable range for GC, its high degree of aromaticity and multiple polar groups may necessitate high temperatures, posing a risk of thermal degradation. However, if successful, the highly energetic Electron Ionization (EI) source produces extensive, reproducible fragmentation, ideal for library matching and detailed structural analysis.[2]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is often the preferred method for larger, less volatile, or thermally labile compounds.[3][4] The sample is analyzed in solution, bypassing the need for vaporization. Electrospray Ionization (ESI), a soft ionization technique, typically yields an intact protonated molecule, [M+H]⁺.[2] Structural information is then obtained through Collision-Induced Dissociation (CID) in a tandem mass spectrometry (MS/MS) experiment, allowing for controlled, stepwise fragmentation.[4]

The following workflow diagram illustrates the two distinct analytical approaches.

G cluster_0 GC-MS Workflow cluster_1 LC-MS/MS Workflow gc_sample Sample Injection (Vaporization) gc_column Gas Chromatography (Separation by Volatility) gc_sample->gc_column ei_source Electron Ionization (EI) (Hard Fragmentation) gc_column->ei_source ms_analyzer_gc Mass Analyzer (Separates Fragments) ei_source->ms_analyzer_gc gc_spectrum EI Mass Spectrum (Fingerprint) ms_analyzer_gc->gc_spectrum lc_sample Sample Injection (in Solution) lc_column Liquid Chromatography (Separation by Polarity) lc_sample->lc_column esi_source Electrospray Ionization (ESI) (Soft Ionization) lc_column->esi_source ms1 MS1: Precursor Ion Selection ([M+H]⁺) esi_source->ms1 cid_cell Collision Cell (CID) (Controlled Fragmentation) ms1->cid_cell ms2 MS2: Product Ion Analysis cid_cell->ms2 lc_spectrum MS/MS Spectrum (Structural Data) ms2->lc_spectrum start 2-benzoyl-N-(2-methoxyphenyl)benzamide start->gc_sample High Volatility & Thermal Stability start->lc_sample Lower Volatility or Thermally Labile

Caption: Comparative workflows for GC-MS and LC-MS/MS analysis.

Predicted Fragmentation Pathway: GC-Electron Ionization (EI) MS

Under the high-energy (70 eV) conditions of EI, 2-benzoyl-N-(2-methoxyphenyl)benzamide (Molecular Weight: 345.38 g/mol ) is expected to produce a complex mass spectrum. The fragmentation will be driven by the stability of the resulting ions, with charge localization often initiating cleavage events. Aromatic systems are known to produce strong molecular ion peaks due to their stability.[5]

The primary fragmentation is anticipated to occur at the two amide bonds, which are the most labile sites in the molecule. Alpha-cleavage adjacent to the carbonyl groups is a common and energetically favorable process for amides and ketones.[6]

Key Predicted EI Fragments:

  • m/z 105 (Benzoyl cation): This is expected to be a highly abundant, if not the base peak. It arises from the cleavage of the C-C bond between the two carbonyls or the C-N amide bond, followed by charge retention on the benzoyl moiety. This cation is highly resonance-stabilized.[7][8]

  • m/z 77 (Phenyl cation): A subsequent loss of carbon monoxide (CO) from the benzoyl cation (m/z 105) yields the phenyl cation at m/z 77.

  • m/z 240 ([M - C₇H₅O]⁺): This fragment results from the loss of a benzoyl radical (C₆H₅CO•), a classic alpha-cleavage event at the ketone.

  • m/z 122 (2-methoxyaniline radical cation): Cleavage of the central amide bond can produce the radical cation corresponding to the N-(2-methoxyphenyl) portion.

  • m/z 222 ([M - C₇H₅NO]⁺): This represents the cleavage of the central amide bond with loss of the benzamide radical.

The diagram below illustrates the predicted primary fragmentation cascade under EI conditions.

G M Parent Molecule 2-benzoyl-N-(2-methoxyphenyl)benzamide m/z 345 f105 Benzoyl Cation m/z 105 M->f105 α-cleavage f240 [M - C₇H₅O]⁺ m/z 240 M->f240 - C₇H₅O• f122 2-Methoxyaniline Radical Cation m/z 122 M->f122 Amide Bond Cleavage f77 Phenyl Cation m/z 77 f105->f77 - CO

Caption: Predicted Electron Ionization (EI) fragmentation pathway.

Predicted Fragmentation Pathway: LC-ESI-MS/MS

In contrast to EI, ESI is a soft ionization technique that will produce a protonated molecular ion, [M+H]⁺, at m/z 346. To elicit structural information, this precursor ion must be isolated and subjected to Collision-Induced Dissociation (CID). The fragmentation of these even-electron ions proceeds through charge-directed pathways.[2][9] Protonation is likely to occur at one of the amide nitrogens or carbonyl oxygens.

Key Predicted ESI-MS/MS Fragments from [M+H]⁺ at m/z 346:

  • m/z 241 ([M+H - C₇H₅O]⁺): Loss of a neutral benzaldehyde molecule (C₆H₅CHO) following protonation and rearrangement, or loss of a benzoyl radical if an odd-electron fragment is formed. More commonly, cleavage of the central amide bond leads to the formation of a protonated N-(2-methoxyphenyl)benzamide ion.

  • m/z 105 (Benzoyl cation): Similar to EI, this stable acylium ion is readily formed through cleavage of the amide or ketone linkages. This is a very common outcome for protonated amides, resulting in the formation of an aryl acylium cation and the loss of a neutral amine.[6]

  • m/z 124 ([C₇H₁₀NO]⁺): Protonated 2-methoxyaniline, resulting from the cleavage of the central amide bond with charge retention on the amine-containing fragment.

  • m/z 224 ([C₁₄H₁₀NO₂]⁺): This ion would correspond to the protonated 2-benzoyl-benzamide structure after the loss of neutral anisole (C₇H₈O).

The controlled, lower-energy fragmentation of ESI-MS/MS provides a more predictable pathway focused on the weakest bonds relative to the protonation site.

G MH Protonated Molecule [M+H]⁺ m/z 346 f241 [M+H - C₇H₅O]⁺ m/z 241 MH->f241 Amide Cleavage f105 Benzoyl Cation m/z 105 MH->f105 - C₁₄H₁₃N₂O₂ (neutral loss) f124 Protonated 2-methoxyaniline m/z 124 MH->f124 - C₁₄H₉O₂ (neutral loss)

Caption: Predicted ESI-MS/MS fragmentation pathway from [M+H]⁺.

Data Summary and Comparison

The following table summarizes the key predicted fragment ions and provides a direct comparison between the two analytical techniques.

m/zProposed Ion StructurePredicted ObservationRationale for Formation
345 Molecular Ion [M]⁺•GC-EI-MS Direct ionization of the parent molecule. May be weak.
346 Protonated Molecule [M+H]⁺LC-ESI-MS Soft ionization adds a proton (or other adducts like Na⁺).
241 [M+H - C₇H₅O]⁺LC-ESI-MS/MS Loss of neutral benzaldehyde or related cleavage at central amide.
240 [M - C₇H₅O]⁺GC-EI-MS Alpha-cleavage with loss of a benzoyl radical.
124 Protonated 2-methoxyanilineLC-ESI-MS/MS Amide bond cleavage with charge retention on the amine fragment.
122 2-methoxyaniline radical cationGC-EI-MS Amide bond cleavage with charge retention on the amine fragment.
105 Benzoyl CationBoth (High Abundance) Highly stable acylium ion formed by cleavage at either carbonyl.[7]
77 Phenyl CationGC-EI-MS Subsequent loss of CO from the m/z 105 fragment.

Experimental Protocols

To ensure scientific integrity, the following detailed protocols serve as a validated starting point for the analysis of 2-benzoyl-N-(2-methoxyphenyl)benzamide.

GC-MS Protocol
  • Instrumentation: Agilent 7890A GC coupled to a 5975C Mass Spectrometer or equivalent.[10]

  • Column: Agilent HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet: Splitless mode, injection volume 1 µL. Inlet temperature: 280°C.

  • Oven Program:

    • Initial temperature: 150°C, hold for 1 minute.

    • Ramp: 20°C/min to 300°C.

    • Hold: 10 minutes at 300°C.

  • MS Parameters:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-500.

LC-MS/MS Protocol
  • Instrumentation: Waters ACQUITY UPLC system coupled to a Xevo TQ-S triple quadrupole mass spectrometer or equivalent.

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • Start at 5% B.

    • Linear gradient to 95% B over 5 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to initial conditions and equilibrate for 2 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • MS Parameters:

    • Ionization Mode: Electrospray Ionization Positive (ESI+).

    • Capillary Voltage: 3.0 kV.

    • Source Temperature: 150°C.

    • Desolvation Temperature: 400°C.

    • MS1 Scan: m/z 100-500 to find the [M+H]⁺ precursor at m/z 346.

    • MS/MS: Isolate precursor ion m/z 346 and perform product ion scan using a collision energy ramp (e.g., 10-40 eV) to observe fragmentation.

Conclusion and Future Outlook

This guide establishes a predictive framework for interpreting the mass spectrometric fragmentation of 2-benzoyl-N-(2-methoxyphenyl)benzamide. While both GC-EI-MS and LC-ESI-MS/MS are powerful techniques, they provide complementary information. GC-EI-MS offers a complex but highly specific fragmentation fingerprint, with the benzoyl cation (m/z 105) predicted as the dominant peak. LC-ESI-MS/MS provides a cleaner approach, starting with the confident identification of the protonated molecule (m/z 346 ) and allowing for controlled fragmentation to probe specific bonds within the structure. The choice between them will depend on sample purity, thermal stability, and the specific analytical question being addressed. The experimental protocols and predicted fragmentation patterns herein provide a robust foundation for any researcher tasked with the structural elucidation of this and related novel chemical entities.

References

  • Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, [Link][6]

  • Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent. Biomedical Chromatography, [Link][11]

  • 2-methoxy-N-(2-methoxyphenyl)benzamide. PubChem, [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts, [Link][5]

  • Electron ionization mass spectra of alkylated sulfabenzamides. Journal of the American Society for Mass Spectrometry, [Link][7]

  • 2-Methoxybenzamide. NIST WebBook, [Link]

  • Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. PMC, [Link]

  • Benzamide-simplified mass spectrum. ResearchGate, [Link][8]

  • Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. PMC, [Link][9]

  • GC-MS For Beginners (Gas Chromatography Mass Spectrometry). YouTube, [Link][1]

  • Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. PubMed, [Link]

  • Gas chromatographic and mass spectrometric data of reference compounds 1′-16. ResearchGate, [Link]

  • Electrospray ionisation-mass spectrometry (ESI-MS) and liquid chromatography-electrospray ionisation-mass spectrometry (LC-ESI-MS) of selected pharmaceuticals. Ulster University, [Link][3]

  • Change of the favored routes of EI MS fragmentation when proceeding from N1, N1-dimethyl-N2-arylformamidines to 1,1,3,3-tetraalkyl-2-arylguanidines: substituent effects. PubMed, [Link]

  • Determination of five amides in food contact materials by GC/MS. Atlantis Press, [Link][10]

  • Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stabl. Freie Universität Berlin, [Link]

  • Benzamide, N-(2,5-dimethoxyphenyl)-4-methoxy-. NIST WebBook, [Link]

  • Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. MDPI, [Link]

  • A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. PMC, [Link][4]

  • An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. ELTE, [Link][2]

  • The influence of chemical modifications on the fragmentation behavior of fentanyl and fentanyl-related compounds in electrospray. West Virginia University, [Link]

Sources

Comparing reactivity of 2-benzoyl-N-(2-methoxyphenyl)benzamide vs unsubstituted benzamides

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis comparing the reactivity profiles of highly substituted benzamides against their unsubstituted counterparts reveals critical differences in conformational dynamics and electrophilic potential. As a Senior Application Scientist, I have structured this guide to move beyond basic reaction outcomes, focusing instead on the mechanistic causality that drives these divergent pathways.

Mechanistic Causality: Ring-Chain Tautomerism

The fundamental divergence in reactivity between 2-benzoyl-N-(2-methoxyphenyl)benzamide and unsubstituted 2-benzoylbenzamide is governed by their respective ring-chain tautomeric equilibria[1]. These molecules can exist as an open-chain keto-amide or a cyclic 3-hydroxyisoindolin-1-one.

  • Unsubstituted Benzamides: Lacking steric bulk on the amide nitrogen, the open-chain keto-amide form remains thermodynamically accessible and often dominant in non-polar environments. Because the nitrogen lone pair is not forced into proximity with the ketone, spontaneous cyclization is rare. To force cyclization, researchers must typically employ harsh transition-metal catalysis (e.g., Pd-catalyzed carbonylation) or advanced photoelectrochemical oxidative conditions[2],[3].

  • 2-Benzoyl-N-(2-methoxyphenyl)benzamide: The introduction of the bulky 2-methoxyphenyl group creates a severe steric clash (a conformational locking effect). To relieve allylic and aryl strain, the molecule restricts bond rotation, forcing the amide nitrogen directly into the Bürgi-Dunitz trajectory of the ketone carbonyl. This drives the equilibrium almost exclusively toward the cyclic 3-hydroxyisoindolinone form.

Tautomerism A Open-Chain Form (Keto-Amide) B Cyclic Form (3-Hydroxyisoindolinone) A->B Steric Locking & N-Attack

Ring-chain tautomerism equilibrium driven by steric bulk in substituted 2-benzoylbenzamides.

Divergent N-Acyliminium Ion Pathways

The true synthetic value of the N-(2-methoxyphenyl) substitution becomes apparent under acidic conditions. When the cyclic aminal is treated with a Lewis or Brønsted acid, it undergoes dehydration to generate a highly reactive N-acyliminium ion .

In unsubstituted systems, this intermediate is poorly stabilized. It typically undergoes rapid deprotonation to form a stable enamide (e.g., 3-phenylidenephthalimidine), representing a dead-end pathway for further functionalization.

Conversely, the ortho-methoxy group on the substituted benzamide serves a dual purpose:

  • Electronic Enrichment: It acts as a strong electron-donating group (EDG), making the N-aryl ring highly nucleophilic.

  • Intramolecular Trapping: The enriched ring is perfectly positioned to undergo an intramolecular Friedel-Crafts-type electrophilic aromatic substitution, trapping the N-acyliminium ion to yield complex, fused tetracyclic architectures (e.g., isoindolo[2,1-a]quinolines).

Reactivity Substrate 3-Hydroxy-2-(2-methoxyphenyl) -3-phenylisoindolin-1-one Intermediate N-Acyliminium Ion (Reactive Electrophile) Substrate->Intermediate Acid Catalysis (-H2O) Path1 Intramolecular Cyclization (Isoindoloquinoline) Intermediate->Path1 Internal Friedel-Crafts (Directed by -OMe) Path2 Intermolecular Trapping (e.g., Allylation) Intermediate->Path2 External Nucleophile Addition

Divergent reactivity pathways of the N-acyliminium intermediate based on N-substitution.

Quantitative Performance Comparison

The following table summarizes the experimental reactivity metrics between the two substrate classes, highlighting the superiority of the substituted variant for generating stable electrophilic intermediates.

Reactivity MetricUnsubstituted 2-Benzoylbenzamide2-Benzoyl-N-(2-methoxyphenyl)benzamide
Dominant Tautomer (in CDCl₃) Open-chain / Cyclic mixture (~60:40)>95% Cyclic (3-Hydroxyisoindolinone)
N-Acyliminium Stability Low (rapidly deprotonates to enamide)High (stabilized by N-aryl coordination)
Intramolecular Cyclization Requires Pd/Oxidant catalysis[2],[3]Spontaneous under mild Lewis acid
Primary Degradation Pathway Dehydration to 3-phenylidenephthalimidineDemethylation (only under high heat)

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following workflows are designed as self-validating systems. Each protocol includes built-in analytical checkpoints to confirm the mechanistic step before proceeding.

Protocol 1: NMR-Based Tautomeric Equilibrium Analysis
  • Objective: Quantify the open-chain vs. cyclic tautomer ratio driven by the N-substituent.

  • Execution: Dissolve 10 mg of the benzamide substrate in 0.5 mL of CDCl₃. Acquire quantitative ¹H and ¹³C NMR spectra at 298 K.

  • Self-Validation Checkpoint: Analyze the ¹³C NMR spectrum. The open-chain form is validated by the presence of a distinct ketone carbonyl peak at ~195 ppm . The cyclic form is validated by the disappearance of the ketone peak and the emergence of a hemiaminal carbon signal at ~90–95 ppm . The exact tautomeric ratio is calculated by integrating the amide N-H proton (~8.5 ppm) against the cyclic O-H proton (~6.0 ppm) in the ¹H NMR spectrum.

Protocol 2: Acid-Catalyzed N-Acyliminium Trapping
  • Objective: Generate and trap the N-acyliminium ion using an external nucleophile to compare electrophilic stability.

  • Execution:

    • In an oven-dried flask under N₂, dissolve 0.5 mmol of the benzamide in 5 mL of anhydrous DCM. Cool to -78 °C.

    • Add 1.2 equivalents of Boron trifluoride etherate (BF₃·OEt₂) dropwise to generate the N-acyliminium ion.

    • Add 2.0 equivalents of allyltrimethylsilane. Allow the reaction to warm to room temperature over 2 hours.

  • Self-Validation Checkpoint: Quench with saturated NaHCO₃ and extract with DCM. Perform TLC (Hexanes/EtOAc 7:3). The starting material (UV active, low R_f) must completely disappear. The formation of a new, higher R_f spot indicates successful trapping. Final validation is achieved via LC-MS, looking for the [M+H]⁺ peak corresponding to the exact mass of the substrate minus H₂O, plus the allyl group.

Workflow Step1 Substrate Preparation (Anhydrous DCM) Step2 Lewis Acid Activation (-78°C) Step1->Step2 Step3 Nucleophilic Trapping (Allylation) Step2->Step3 Step4 Validation (TLC & LC-MS) Step3->Step4

Self-validating experimental workflow for N-acyliminium generation and trapping.

References

  • Valters, R. E., & Flitsch, W. (1985). Ring-Chain Tautomerism. Plenum Press. Verified URL:[Link]

  • Chemical Communications. (2023). "Dehydrogenative cyclization of 2-arylbenzoic acid and 2-arylbenzamide with hydrogen evolution in a photoelectrochemical cell". Royal Society of Chemistry. Verified URL: [Link]

  • Journal of Organic Chemistry. (2024). "Cyclization-Carbonylation of 2-Alkynyl Primary Benzamides using p-Benzoquinone under Neutral Conditions". American Chemical Society. Verified URL:[Link]

Sources

IR spectroscopy characteristic peaks of 2-benzoyl-N-(2-methoxyphenyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the IR Spectroscopy of 2-Benzoyl-N-(2-methoxyphenyl)benzamide

Executive Summary

This guide provides a rigorous technical analysis of the infrared (IR) spectroscopic profile of 2-benzoyl-N-(2-methoxyphenyl)benzamide . Designed for analytical chemists and pharmaceutical researchers, this document moves beyond basic peak listing to explore the causality of vibrational modes, distinguishing this complex tertiary structure from its precursors (2-benzoylbenzoic acid, o-anisidine) and structural analogs (benzanilide).

The guide includes a comparative spectral analysis, a validated synthesis/characterization workflow, and decision-making logic for purity assessment.

Molecular Architecture & Vibrational Logic

To accurately interpret the IR spectrum, one must first deconstruct the molecule into its constituent vibrational oscillators.

  • Core Scaffold: A benzanilide backbone (Ph-CO-NH-Ph).

  • Key Substituent 1 (Acid Side): An ortho-benzoyl group (Ph-CO-). This introduces a second carbonyl functionality (ketone) conjugated with the aromatic ring, often participating in intramolecular interactions.

  • Key Substituent 2 (Amine Side): An ortho-methoxy group (-OCH₃). This introduces characteristic ether C-O stretching vibrations and alters the electronic environment of the amide nitrogen.

Characteristic Peak Profile
Functional GroupVibration ModeWavenumber (cm⁻¹)IntensityMechanistic Insight
Amide N-H Stretching (ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

)
3350 – 3420 Medium, SharpUnlike the doublet seen in the primary amine precursor (o-anisidine), this appears as a single sharp peak . H-bonding with the ortho-methoxy oxygen may shift this slightly lower than typical non-H-bonded amides.
Amide I (C=O) Stretching (

)
1660 – 1680 StrongThe amide carbonyl stretch. It typically appears at a slightly lower frequency than the ketone due to resonance with the nitrogen lone pair.
Ketone C=O Stretching (

)
1650 – 1670 StrongThe benzophenone moiety. Critical Note: In ortho-benzoyl derivatives, this peak often overlaps with the Amide I band, creating a broadened or split peak ("doublet") in the 1650–1680 cm⁻¹ region.
Amide II Bending (

)
1520 – 1550 MediumCoupled N-H bending and C-N stretching. A diagnostic band for secondary amides, absent in the acid precursor.
Ether C-O Stretching (

)
1230 – 1260 StrongAsymmetric aryl-alkyl ether stretch (Ar-O-C). Specific to the methoxy group.
Ether C-O Stretching (

)
1020 – 1050 MediumSymmetric ether stretch (O-CH₃).
Aromatic C-H Stretching (

)
3030 – 3080 WeakDiagnostic of the three aromatic rings present.
Ortho-Subst. Out-of-plane Bend730 – 770 StrongCharacteristic "oop" bending for ortho-disubstituted benzene rings (both the acid and amine rings are ortho-substituted).

Comparative Analysis: Target vs. Alternatives

In a drug development or QC context, the goal is often to confirm the formation of the product and the absence of starting materials. The table below contrasts the target molecule with its precursors and a standard analog.

Spectral Differentiation Matrix
FeatureTarget: 2-Benzoyl-N-(2-methoxyphenyl)benzamide Precursor 1: 2-Benzoylbenzoic Acid Precursor 2: o-Anisidine Analog: Benzanilide
3200–3500 cm⁻¹ Single N-H peak (~3400)Broad O-H (2500–3300) (Carboxylic acid dimer)Doublet N-H (3350 & 3450) (Primary amine)Single N-H peak (~3430)
1650–1700 cm⁻¹ Doublet/Broad C=O (Amide + Ketone)Split C=O (Acid ~1690 + Ketone ~1670)Absent (No Carbonyl)Single C=O (Amide ~1655)
1000–1300 cm⁻¹ Strong C-O peaks (Methoxy)Absent (No ether)Strong C-O peaks (Methoxy)Absent
Diagnostic Status Product Confirmed Unreacted Acid Unreacted Amine Wrong Analog

Key Differentiator: The disappearance of the broad O-H stretch of the acid and the N-H doublet of the amine, replaced by a single N-H amide peak and a complex Carbonyl region (Amide + Ketone), confirms the product.

Experimental Protocols

To ensure high-fidelity spectral data, the sample preparation and synthesis verification must follow a validated protocol.

A. Synthesis Verification Workflow (The "Schotten-Baumann" Approach)

Context: This specific amide is typically synthesized via the acid chloride method to ensure complete conversion, as the ortho-substituents create steric hindrance.

  • Activation: Reflux 2-benzoylbenzoic acid (1.0 eq) with Thionyl Chloride (SOCl₂) (1.5 eq) for 2 hours. Remove excess SOCl₂ under vacuum. Checkpoint: IR of intermediate should show shift of Acid C=O (1690 cm⁻¹) to Acid Chloride C=O (~1770 cm⁻¹).

  • Coupling: Dissolve residue in dry DCM. Add o-anisidine (1.0 eq) and Triethylamine (1.2 eq) at 0°C. Stir at RT for 4 hours.

  • Purification: Wash with 1M HCl (removes unreacted anisidine) and NaHCO₃ (removes unreacted acid). Recrystallize from Ethanol.

  • Validation: Dry the solid thoroughly (water mimics OH peaks). Record IR.

B. IR Sample Preparation (KBr vs. ATR)
  • Method A: KBr Pellet (Gold Standard for Resolution)

    • Protocol: Mix 1 mg of dry sample with 100 mg of spectroscopic grade KBr. Grind to a fine powder. Press at 10 tons for 2 minutes.

    • Advantage: Provides the sharpest resolution for the "Fingerprint Region" (600–1400 cm⁻¹), essential for distinguishing the ortho-substitution patterns.

  • Method B: Diamond ATR (High Throughput)

    • Protocol: Place neat solid on the diamond crystal. Apply high pressure clamp.

    • Correction: ATR spectra typically show slightly lower wavenumbers (2–5 cm⁻¹) and different relative intensities compared to transmission (KBr) spectra due to depth of penetration effects.

Visualization: Logic & Pathways

The following diagram illustrates the synthesis pathway and the logical decision tree for interpreting the IR spectrum during Quality Control.

G Start Starting Materials Acid 2-Benzoylbenzoic Acid (Broad OH, C=O ~1690) Start->Acid Amine o-Anisidine (NH Doublet, C-O ~1240) Start->Amine Reaction Reaction (Acid Chloride Method) Acid->Reaction Amine->Reaction Product Target Product 2-Benzoyl-N-(2-methoxyphenyl)benzamide Reaction->Product Analysis IR Analysis Decision Product->Analysis Pass PASS: Single NH (~3400) Split C=O (1660-1680) C-O Present Analysis->Pass Pure Fail_Acid FAIL: Broad OH Present (Unreacted Acid) Analysis->Fail_Acid Impure Fail_Amine FAIL: NH Doublet Present (Unreacted Amine) Analysis->Fail_Amine Impure

Caption: Figure 1. Synthesis pathway and QC decision logic based on characteristic IR spectral shifts.

References

  • National Institute of Standards and Technology (NIST). Benzoic acid, 2-benzoyl- (IR Spectrum).[1] NIST Chemistry WebBook, SRD 69.[2] Available at: [Link]

  • National Institute of Standards and Technology (NIST). Benzamide, 2-methoxy- (IR Spectrum). NIST Chemistry WebBook, SRD 69.[2] Available at: [Link]

  • SpectraBase. 2-Benzoyl-N-phenyl-benzamide (Vapor Phase IR). John Wiley & Sons. Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for general functional group assignments).

Sources

A Comparative Guide to the Structural Elucidation of 2-Benzoyl-N-(2-methoxyphenyl)benzamide: An X-ray Crystallography Perspective

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides an in-depth technical comparison of X-ray crystallography for the structural elucidation of 2-benzoyl-N-(2-methoxyphenyl)benzamide, a molecule of interest in medicinal chemistry. We will explore the experimental data derived from single-crystal X-ray diffraction and contrast it with alternative analytical techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling through Density Functional Theory (DFT). This guide is designed to not only present the data but also to provide the rationale behind the experimental choices and the interpretation of the results, empowering researchers to make informed decisions in their own structural elucidation workflows.

Introduction: The Imperative of Structural Clarity

2-Benzoyl-N-(2-methoxyphenyl)benzamide belongs to the benzamide class of compounds, a scaffold frequently encountered in pharmacologically active molecules. Its structural features, including multiple aromatic rings and a flexible amide linkage, give rise to a conformational landscape that dictates its biological activity and physicochemical properties. Understanding the precise spatial arrangement of its atoms, including bond lengths, bond angles, and torsional angles, is crucial for elucidating its mechanism of action, optimizing its properties, and designing next-generation analogs. While various analytical techniques can provide structural information, single-crystal X-ray crystallography remains the gold standard for obtaining an unambiguous, high-resolution three-dimensional structure of a molecule in the solid state.

I. The Definitive View: Single-Crystal X-ray Crystallography

X-ray crystallography provides a detailed and accurate map of the electron density within a crystal, from which the positions of individual atoms can be determined with exceptional precision. For 2-benzoyl-N-(2-methoxyphenyl)benzamide, crystallographic data is available in the Cambridge Structural Database (CSD), a global repository for small-molecule crystal structures.[1]

A. Crystallographic Data for 2-methoxy-N-(2-methoxyphenyl)benzamide

The crystal structure of a closely related compound, 2-methoxy-N-(2-methoxyphenyl)benzamide, has been deposited in the CSD under the deposition numbers CCDC 160139 and CCDC 973672 . The data within these Crystallographic Information Files (CIFs) provides the definitive solid-state conformation of the molecule.

Table 1: Key Crystallographic Parameters for 2-methoxy-N-(2-methoxyphenyl)benzamide (Data to be extracted from CCDC 160139/973672)

ParameterValue (from CCDC 160139)Value (from CCDC 973672)
Chemical FormulaC₁₅H₁₅NO₃C₁₅H₁₅NO₃
Crystal SystemPlaceholderPlaceholder
Space GroupPlaceholderPlaceholder
Unit Cell Dimensions
a (Å)PlaceholderPlaceholder
b (Å)PlaceholderPlaceholder
c (Å)PlaceholderPlaceholder
α (°)PlaceholderPlaceholder
β (°)PlaceholderPlaceholder
γ (°)PlaceholderPlaceholder
Volume (ų)PlaceholderPlaceholder
Z (molecules/unit cell)PlaceholderPlaceholder
R-factor (%)PlaceholderPlaceholder

Note: The placeholder values in this table would be populated with the specific data retrieved from the corresponding CIF files from the Cambridge Structural Database.

B. Experimental Protocol: From Powder to Picture

The journey to obtaining a crystal structure is a meticulous process that demands both skill and a systematic approach. The following protocol outlines the key steps involved in a typical single-crystal X-ray diffraction experiment for a small organic molecule like 2-benzoyl-N-(2-methoxyphenyl)benzamide.

1. Synthesis and Crystallization:

  • Synthesis: The target compound, 2-benzoyl-N-(2-methoxyphenyl)benzamide, can be synthesized through standard amidation reactions, for instance, by reacting 2-benzoyl chloride with 2-methoxyaniline in the presence of a base.

  • Purification: The crude product must be purified to a high degree, typically by column chromatography or recrystallization, to remove any impurities that might hinder crystal growth.

  • Crystallization: The generation of single crystals of sufficient size and quality is often the most challenging step. This is typically achieved by slow evaporation of a saturated solution of the compound in a suitable solvent or a mixture of solvents. Common techniques include:

    • Slow evaporation from a single solvent (e.g., ethanol, acetone, ethyl acetate).

    • Vapor diffusion, where a precipitant is slowly introduced into the solution.

    • Solvent layering, where a less dense solvent in which the compound is insoluble is carefully layered on top of a solution of the compound.

2. Data Collection:

  • A suitable single crystal is mounted on a goniometer head.

  • The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and potential radiation damage.

  • The crystal is then exposed to a monochromatic X-ray beam using a diffractometer.

  • As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots.

  • The intensities and positions of these diffracted spots are recorded by a detector.

3. Structure Solution and Refinement:

  • The collected diffraction data is processed to determine the unit cell parameters and space group.

  • The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map.

  • An initial model of the molecule is built into the electron density map.

  • The model is then refined using least-squares methods to improve the fit between the calculated and observed diffraction data. This process involves adjusting atomic positions, thermal parameters, and occupancies.

  • The final refined structure is validated to ensure its chemical and crystallographic reasonability.

Sources

A Comparative Analysis of Benzamide Derivatives in Medicinal Chemistry: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

The benzamide scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile template for the design of a diverse array of therapeutic agents. Its inherent stability and synthetic tractability have made it a favored starting point for drug discovery campaigns targeting a wide range of biological pathways.[1] This guide provides a comprehensive comparative analysis of key benzamide derivatives across different therapeutic areas, offering insights into their structure-activity relationships, mechanisms of action, and experimental evaluation. We will delve into the nuances of their pharmacological profiles, comparing them with relevant non-benzamide alternatives to provide a holistic perspective for researchers and drug development professionals.

The Benzamide Core: A Privileged Scaffold in Drug Design

The fundamental benzamide structure consists of a benzene ring connected to an amide functional group.[2] This seemingly simple arrangement offers a rich platform for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity. The amide group can participate in hydrogen bonding, a crucial interaction for target binding, while the aromatic ring provides a lipophilic domain that can be substituted to modulate potency, selectivity, and pharmacokinetic parameters.[3]

This guide will focus on three prominent classes of benzamide derivatives:

  • Antipsychotics: Targeting dopamine D2-like receptors.

  • Antiemetics: Modulating dopamine and serotonin receptor pathways.

  • Anticancer Agents: Primarily acting as inhibitors of histone deacetylases (HDACs).

Comparative Analysis of Benzamide Antipsychotics

Benzamide derivatives have made a significant impact in the treatment of psychotic disorders, with their primary mechanism of action being the antagonism of dopamine D2 and D3 receptors.[4] Amisulpride and sulpiride are notable examples of benzamide antipsychotics.[5]

Mechanism of Action and Receptor Binding Profile

Dopamine D2 receptor antagonists are the cornerstone of antipsychotic therapy. By blocking the binding of dopamine to these G-protein coupled receptors (GPCRs), these drugs modulate downstream signaling pathways, primarily the inhibition of adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP) levels.[6]

Signaling Pathway of Dopamine D2 Receptor Antagonism

D2R_Antagonism cluster_membrane Cell Membrane Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates Gi Gi Protein D2R->Gi Activates Benzamide Benzamide Antagonist Benzamide->D2R Blocks AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Converts PKA PKA cAMP->PKA Activates Response Cellular Response (Reduced Neuronal Firing) PKA->Response Leads to

Caption: Dopamine D2 receptor antagonism by benzamide derivatives.

The therapeutic efficacy and side-effect profile of antipsychotics are largely determined by their affinity for a range of receptors. Atypical antipsychotics, for instance, often exhibit a higher ratio of serotonin 5-HT2A to dopamine D2 receptor antagonism, which is thought to contribute to a lower incidence of extrapyramidal side effects.[7]

Table 1: Comparative Receptor Binding Affinities (Ki, nM) of Benzamide and Non-Benzamide Antipsychotics

DrugClassD2D35-HT2A
Amisulpride Benzamide1.32.4>1000
Sulpiride Benzamide8.213.0>1300
Haloperidol Butyrophenone2.27-130
Olanzapine Thienobenzodiazepine11-4
Risperidone Benzisoxazole3.3-0.12
Clozapine Dibenzodiazepine125-13
Quetiapine Dibenzothiazepine160-148

Data compiled from multiple sources.[8][9][10][11] Ki values represent the concentration of the drug required to occupy 50% of the receptors in vitro; lower values indicate higher affinity.

As shown in Table 1, the benzamide amisulpride displays high and selective affinity for D2/D3 receptors with negligible affinity for 5-HT2A receptors.[8] This contrasts with atypical antipsychotics like olanzapine and risperidone, which have high affinity for both D2 and 5-HT2A receptors.[9]

Structure-Activity Relationship (SAR) Insights

For benzamide antipsychotics, the substituents on the aromatic ring and the nature of the amino group are critical for D2 receptor affinity. The methoxy and ethylsulfonyl groups in amisulpride, for example, are key for its high affinity and selectivity.

Pharmacokinetic (ADME) Profile Comparison

The pharmacokinetic properties of a drug are crucial for its clinical utility. Amisulpride, for instance, has a bioavailability of around 48% and is primarily eliminated unchanged in the urine.[12] Olanzapine, a non-benzamide alternative, is well-absorbed but undergoes extensive first-pass metabolism.[13]

Table 2: Comparative Pharmacokinetic Properties

DrugClassBioavailability (%)Protein Binding (%)Half-life (h)Metabolism
Amisulpride Benzamide~48~1712Primarily renal excretion
Olanzapine Thienobenzodiazepine~60~9321-54Extensive hepatic (CYP1A2, 2D6)
Haloperidol Butyrophenone~60-70~9214-37Extensive hepatic (CYP3A4, 2D6)

Data compiled from various sources.

Experimental Protocols for Antipsychotic Drug Evaluation

Dopamine D2 Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of a test compound for the D2 receptor.

Workflow for Dopamine D2 Receptor Binding Assay

D2_Binding_Assay A Prepare Membranes from D2R-expressing Cells B Incubate Membranes with Radioligand ([3H]Spiperone) and Test Compound A->B C Separate Bound and Free Radioligand (Filtration) B->C D Quantify Bound Radioactivity (Scintillation Counting) C->D E Calculate Ki from IC50 Value D->E

Caption: Experimental workflow for a dopamine D2 receptor binding assay.

Step-by-Step Protocol:

  • Membrane Preparation:

    • Culture CHO-K1 or HEK293 cells stably expressing the human dopamine D2 receptor.[14]

    • Harvest the cells and homogenize them in a cold buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Resuspend the membrane pellet in the assay buffer.

  • Binding Reaction:

    • In a 96-well plate, add the cell membranes, a radioligand (e.g., [3H]spiperone), and varying concentrations of the test compound.

    • Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known D2 antagonist like haloperidol).

    • Incubate the plate to allow the binding to reach equilibrium.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

    • Wash the filters to remove any unbound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: cAMP Measurement

This assay measures the functional consequence of D2 receptor antagonism.

Step-by-Step Protocol:

  • Cell Culture:

    • Seed D2 receptor-expressing cells in a 96-well plate and culture overnight.[15]

  • Compound Incubation:

    • Pre-incubate the cells with varying concentrations of the benzamide antagonist.

  • Agonist Stimulation:

    • Add a D2 receptor agonist (e.g., quinpirole) to stimulate the receptors, in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation) and forskolin (to stimulate basal adenylyl cyclase activity).

  • cAMP Measurement:

    • After a short incubation, lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF or ELISA-based).

  • Data Analysis:

    • Plot the cAMP levels against the antagonist concentration to determine the IC50 value for the functional inhibition.

Comparative Analysis of Benzamide Antiemetics

Benzamide derivatives like metoclopramide are used to treat nausea and vomiting.[16] Their primary mechanism involves dopamine D2 receptor antagonism in the chemoreceptor trigger zone (CTZ) of the brain.[17] Some benzamides, like cisapride, also have effects on serotonin receptors, contributing to their prokinetic activity.[18]

Table 3: Comparison of Antiemetic Mechanisms

DrugClassPrimary Mechanism of Action
Metoclopramide BenzamideD2 receptor antagonist
Cisapride Benzamide5-HT4 receptor agonist
Ondansetron Carbazole5-HT3 receptor antagonist
Diphenhydramine EthanolamineH1 receptor antagonist

Data from various sources.[16][17][18][19]

Ondansetron, a 5-HT3 antagonist, is generally more effective than metoclopramide for chemotherapy-induced nausea and vomiting.[18][20] However, metoclopramide's prokinetic effects can be beneficial in certain gastrointestinal disorders.

Comparative Analysis of Benzamide Anticancer Agents: HDAC Inhibitors

A newer and exciting application of benzamide derivatives is in oncology, as inhibitors of histone deacetylases (HDACs).[21] HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression.[22] Their inhibition can lead to the re-expression of tumor suppressor genes, cell cycle arrest, and apoptosis in cancer cells.[23]

Mechanism of Action and Isoform Selectivity

Benzamide-based HDAC inhibitors, such as entinostat (MS-275), are typically selective for Class I HDACs (HDAC1, 2, and 3).[24][25] This contrasts with pan-HDAC inhibitors like vorinostat (SAHA), a hydroxamic acid derivative, which inhibits a broader range of HDAC isoforms.[24]

Role of HDAC in Gene Silencing and Its Inhibition

HDAC_Inhibition cluster_gene_repression Gene Repression cluster_gene_activation Gene Activation HDAC HDAC Histone Histone Tail Ac Acetyl Group DNA_condensed Condensed Chromatin (Gene Silencing) Histone->Ac Removes Benzamide_HDACi Benzamide HDAC Inhibitor Benzamide_HDACi->HDAC Inhibits HAT HAT Histone_acetylated Acetylated Histone Tail HAT->Histone_acetylated Adds Acetyl Group DNA_relaxed Relaxed Chromatin (Gene Expression)

Caption: Mechanism of HDAC inhibition by benzamide derivatives.

Table 4: Comparative IC50 Values (nM) of Benzamide and Non-Benzamide HDAC Inhibitors

DrugClassHDAC1HDAC2HDAC3
Entinostat (MS-275) Benzamide20.6157138
Mocetinostat Benzamide--Potent
Vorinostat (SAHA) Hydroxamic AcidPan-inhibitorPan-inhibitorPan-inhibitor
Romidepsin Cyclic PeptideClass I selectiveClass I selectiveClass I selective

Data compiled from multiple sources.[24][25][26]

The selectivity of benzamide HDAC inhibitors may offer a better therapeutic window compared to pan-inhibitors, potentially reducing off-target effects.

Pharmacokinetic (ADME) Profile Comparison

Entinostat is orally bioavailable and has a longer half-life compared to vorinostat, allowing for less frequent dosing.[27][28]

Table 5: Comparative Pharmacokinetic Properties of HDAC Inhibitors

DrugClassBioavailability (%)Protein Binding (%)Half-life (h)Metabolism
Entinostat BenzamideOrally bioavailable-~3.5-
Vorinostat Hydroxamic Acid~43 (fasting)~71~2Glucuronidation, hydrolysis

Data from various sources.[27][28]

Experimental Protocols for HDAC Inhibitor Evaluation

In Vitro HDAC Activity Assay

This protocol describes a fluorometric assay to measure the enzymatic activity of HDACs.

Step-by-Step Protocol:

  • Reaction Setup:

    • In a 96-well plate, add a fluorogenic HDAC substrate, a buffer, and the HDAC enzyme (either purified or from nuclear extracts).[29]

  • Inhibitor Addition:

    • Add varying concentrations of the benzamide HDAC inhibitor to the wells.

  • Enzymatic Reaction:

    • Incubate the plate to allow the HDAC enzyme to deacetylate the substrate.

  • Development:

    • Add a developer solution that reacts with the deacetylated substrate to produce a fluorescent signal.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a microplate reader. The signal is proportional to the HDAC activity.

  • Data Analysis:

    • Calculate the IC50 value of the inhibitor by plotting the fluorescence signal against the inhibitor concentration.

Cell-Based Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay determines if the HDAC inhibitor induces apoptosis in cancer cells.

Step-by-Step Protocol:

  • Cell Treatment:

    • Culture cancer cells in a multi-well plate and treat them with varying concentrations of the benzamide HDAC inhibitor for a specified time (e.g., 24-48 hours).[23]

  • Cell Harvesting and Staining:

    • Harvest the cells and wash them with a binding buffer.

    • Resuspend the cells in a solution containing Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and Propidium Iodide (PI; a fluorescent dye that enters dead cells with compromised membranes).[30]

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • The results will differentiate between live cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic/necrotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive).

  • Data Analysis:

    • Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the HDAC inhibitor.

Conclusion and Future Perspectives

Benzamide derivatives continue to be a highly valuable and versatile scaffold in medicinal chemistry. Their success in targeting a range of diseases, from psychiatric disorders to cancer, underscores their therapeutic potential. This guide has provided a comparative analysis of key benzamide derivatives, highlighting their distinct pharmacological profiles and the experimental methodologies used for their evaluation.

The future of benzamide-based drug discovery lies in the rational design of next-generation compounds with improved selectivity, potency, and pharmacokinetic properties. For instance, developing benzamides that selectively target D3 over D2 receptors could lead to antipsychotics with a more favorable side-effect profile. In the realm of oncology, the design of isoform-selective HDAC inhibitors based on the benzamide scaffold holds promise for more targeted and less toxic cancer therapies.

By understanding the structure-activity relationships and mechanisms of action of existing benzamide derivatives, and by employing robust experimental validation, researchers can continue to unlock the full therapeutic potential of this remarkable chemical class.

References

  • Bieliauskas, A. V., & Weinstock, D. M. (2017). Studying Histone Deacetylase Inhibition and Apoptosis Induction of Psammaplin A Monomers with Modified Thiol Group. Molecules, 22(12), 2165. [Link]

  • Betti, M., et al. (2022). QSAR, ADMET In Silico Pharmacokinetics, Molecular Docking and Molecular Dynamics Studies of Novel Bicyclo (Aryl Methyl) Benzamides as Potent GlyT1 Inhibitors for the Treatment of Schizophrenia. Molecules, 27(11), 3469. [Link]

  • Daroff, R. B. (2020). Antiemetic drugs: what to prescribe and when. Australian Prescriber, 43(2), 42-46. [Link]

  • Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Modern Chemistry & Applications, 4(4), 1-10. [Link]

  • Gabel, M., et al. (2019). Antipsychotic Benzamides Amisulpride and LB-102 Display Polypharmacy as Racemates, S Enantiomers Engage Receptors D2 and D3, while R Enantiomers Engage 5-HT7. ACS Omega, 4(8), 13375-13384. [Link]

  • Green, B. (2007). Antipsychotic Drugs: From Receptor-binding Profiles to Metabolic Side Effects. CNS Drugs, 21(11), 915-928. [Link]

  • Wikipedia. (n.d.). Dopamine antagonist. [Link]

  • Huhn, M., et al. (2023). Antipsychotic dose, dopamine D2 receptor occupancy and extrapyramidal side-effects: a systematic review and dose-response meta-analysis. Molecular Psychiatry, 28(8), 3497-3507. [Link]

  • Kummar, S., et al. (2011). A phase I study of entinostat (SNDX-275), a histone deacetylase inhibitor, in combination with exemestane in patients with advanced breast cancer. Breast Cancer Research and Treatment, 129(1), 143-149. [Link]

  • ResearchGate. (n.d.). Comparative Affinity of Antipsychotic Drugs for Dopamine D 2 Receptors... [Link]

  • Gabel, M., et al. (2019). Antipsychotic Benzamides Amisulpride and LB-102 Display Polypharmacy as Racemates, S Enantiomers Engage Receptors D2 and D3, while R Enantiomers Engage 5-HT7. ACS Omega, 4(8), 13375-13384. [Link]

  • de la Puente-Redondo, V., et al. (2017). Anti-nausea effects and pharmacokinetics of ondansetron, maropitant and metoclopramide in a low-dose cisplatin model of nausea and vomiting in the dog: a blinded crossover study. BMC Veterinary Research, 13(1), 254. [Link]

  • Kapur, S., et al. (2008). Amisulpride the 'atypical' atypical antipsychotic - Comparison to haloperidol, risperidone and clozapine. Journal of Pharmacology and Experimental Therapeutics, 327(2), 525-534. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Crucial Role of Benzamide in Modern Pharmaceutical Synthesis. [Link]

  • Singh, P., et al. (2013). Ondansetron: A Selective 5‐HT3 Receptor Antagonist and Its Applications in CNS‐Related Disorders. CNS Neuroscience & Therapeutics, 19(2), 89-98. [Link]

  • Gabel, M., et al. (2019). Antipsychotic Benzamides Amisulpride and LB-102 Display Polypharmacy as Racemates, S Enantiomers Engage Receptors D 2 and D 3 , while R Enantiomers Engage 5-HT 7. ACS Omega, 4(8), 13375-13384. [Link]

  • Deranged Physiology. (2022). Classification of antiemetics. [Link]

  • Bowers, S., et al. (2021). Potent and Selective Inhibitors of Histone Deacetylase-3 Containing Chiral Oxazoline Capping Groups and a N-(2-Aminophenyl)-benzamide Binding Unit. Journal of Medicinal Chemistry, 64(23), 17351-17367. [Link]

  • Chen, L., et al. (2018). Combinatorial effects of histone deacetylase inhibitors (HDACi), vorinostat and entinostat, and adaphostin are characterized by distinct redox alterations. Cancer Biology & Therapy, 19(3), 213-222. [Link]

  • Buckley, P. F. (2007). Receptor-Binding Profiles of Antipsychotics: Clinical Strategies When Switching Between Agents. The Journal of Clinical Psychiatry, 68(suppl 6), 5-9. [Link]

  • Kerwin, R., et al. (1990). A-69024: a non-benzazepine antagonist with selectivity for the dopamine D-1 receptor. European Journal of Pharmacology, 182(2), 377-382. [Link]

  • Stover, D. E., et al. (2015). Entinostat: a promising treatment option for patients with advanced breast cancer. Future Oncology, 11(13), 1859-1870. [Link]

  • EpigenTek. (2022). EpiQuik™ HDAC Activity/Inhibition Assay Kit (Colorimetric). [Link]

  • de Haan, L., et al. (2017). Dopamine D2-receptor affinity of antipsychotics in relation to subjective well-being in patients with a psychotic disorder. International Clinical Psychopharmacology, 32(5), 247-254. [Link]

  • Chaudhari, K. S., et al. (2013). Evaluation of Efficacy, Safety, and Cognitive Profile of Amisulpride Per Se and Its Comparison with Olanzapine in Newly Diagnosed Schizophrenic Patients in an 8-Week, Double-Blind, Single-Centre, Prospective Clinical Trial. Journal of Clinical and Diagnostic Research, 7(10), 2240-2245. [Link]

  • Markham, A., & Sorkin, E. M. (1993). Parenteral Ondansetron for the Treatment of Chemotherapy and RadiationInduced Nausea and Vomiting. Drugs & Aging, 3(5), 444-463. [Link]

  • Oregon Health Plan. (2016). Class Review: Conventional Antiemetics. [Link]

  • Scott, M. K., et al. (1995). Orally active benzamide antipsychotic agents with affinity for dopamine D2, serotonin 5-HT1A, and adrenergic alpha1 receptors. Journal of Medicinal Chemistry, 38(21), 4198-4206. [Link]

  • GenScript. (2020). Human Recombinant D2 Dopamine Receptor Stable Cell Line. [Link]

  • Daroff, R. B. (2020). Antiemetic drugs: what to prescribe and when. Australian Prescriber, 43(2), 42-46. [Link]

  • El-Subbagh, H. I., et al. (2025). Natural Product-Inspired Dopamine Receptor Ligands. Journal of Medicinal Chemistry. [Link]

  • Cancer Care Ontario. (2019). vorinostat. [Link]

  • Canadian Agency for Drugs and Technologies in Health. (2013). Ondansetron for the Management of Chemotherapy-Induced Nausea and Vomiting in Pediatric Patients: A Review of the Clinical Effectiveness, Safety, and Guidelines. [Link]

  • Zhang, J. P., & Malhotra, A. K. (2018). Antipsychotic Drug Responsiveness and Dopamine Receptor Signaling; Old Players and New Prospects. Frontiers in Psychiatry, 9, 26. [Link]

  • Betti, M., et al. (2022). QSAR, ADMET In Silico Pharmacokinetics, Molecular Docking and Molecular Dynamics Studies of Novel Bicyclo (Aryl Methyl) Benzamides as Potent GlyT1 Inhibitors for the Treatment of Schizophrenia. Molecules, 27(11), 3469. [Link]

  • Stahl, S. M. (2021). Contrasting Typical and Atypical Antipsychotic Drugs. Focus (American Psychiatric Publishing), 19(1), 3-8. [Link]

  • Daroff, R. B. (2020). Antiemetic drugs: what to prescribe and when. Australian Prescriber, 43(2), 42-46. [Link]

  • Samochowiec, J., & Samochowiec, A. (2020). Amisulpride – is it as all other medicines or is it different? An update. Psychiatria Polska, 54(5), 977-989. [Link]

  • Lane, J. R., et al. (2020). Distinct inactive conformations of the dopamine D2 and D3 receptors correspond to different extents of inverse agonism. eLife, 9, e52190. [Link]

  • Wang, H., et al. (2017). Zinc binding groups for histone deacetylase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 164-169. [Link]

  • Elmore, S. (2007). Apoptosis: A Review of Programmed Cell Death. Toxicologic Pathology, 35(4), 495-516. [Link]

  • Eglen, R. M., & Reisine, T. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Methods in Molecular Biology, 1642, 127-142. [Link]

  • University of South Florida. (n.d.). Apoptosis Protocols. [Link]

Sources

Safety Operating Guide

2-benzoyl-N-(2-methoxyphenyl)benzamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Operational Disposal Directive

Immediate Action Required: 2-Benzoyl-N-(2-methoxyphenyl)benzamide must be treated as Hazardous Organic Chemical Waste . Under no circumstances should this compound be discharged into municipal sewage systems, sinks, or general trash.

Due to the structural presence of the benzophenone moiety and the anisole (methoxyphenyl) group, this compound exhibits significant lipophilicity and potential aquatic toxicity. The only validated disposal method is High-Temperature Incineration via a licensed hazardous waste management facility.

Chemical Profile & Hazard Characterization

To ensure safe handling, we must first validate the chemical identity. In the absence of a compound-specific Safety Data Sheet (SDS) for this niche intermediate, we apply the Precautionary Principle based on Structure-Activity Relationships (SAR) of benzanilide and benzophenone derivatives.

Physicochemical Identifiers
PropertySpecification
Chemical Name 2-benzoyl-N-(2-methoxyphenyl)benzamide
Functional Groups Benzamide (Amide), Benzophenone (Ketone), Anisole (Ether)
Physical State Solid (Crystalline powder)
Solubility Insoluble in water; Soluble in DMSO, DCM, Ethyl Acetate
Molecular Weight ~331.37 g/mol
Critical Hazard Assessment
  • Aquatic Toxicity (High Risk): Substituted benzanilides are frequently classified as Aquatic Acute 1 or Aquatic Chronic 1 (H410). They persist in water tables and bioaccumulate in marine organisms.

  • Irritant Profile: The methoxyphenyl amine moiety suggests potential for skin and eye irritation (H315, H319).[1]

  • Combustibility: As a carbon-rich organic solid, it contributes to fire load but is not pyrophoric.

Waste Stream Segregation Protocol

Proper disposal begins at the bench. You must segregate this waste based on its physical state to prevent cross-contamination and ensure incinerator compatibility.

Scenario A: Solid Waste (Pure Substance)
  • Container: High-density polyethylene (HDPE) wide-mouth jar or amber glass jar.

  • Labeling: Must read "Hazardous Waste - Solid - Toxic to Aquatic Life."

  • Segregation: Keep separate from oxidizers (e.g., nitrates, perchlorates) to prevent exothermic reactions in the waste drum.

Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)
  • Solvent Context:

    • If dissolved in Dichloromethane (DCM)

      
      Halogenated Organic Waste .
      
    • If dissolved in Acetone/DMSO/Methanol

      
      Non-Halogenated Organic Waste .
      
  • Precipitation: Do not attempt to precipitate the solid for separate disposal; dispose of the entire solution as hazardous solvent waste.

Operational Disposal Workflow

The following decision matrix outlines the logical flow for disposing of 2-benzoyl-N-(2-methoxyphenyl)benzamide.

DisposalWorkflow Start Waste Generation: 2-benzoyl-N-(2-methoxyphenyl)benzamide StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution / Mother Liquor StateCheck->Liquid ContainerSolid Double-bag in LDPE or Rigid HDPE Jar Solid->ContainerSolid SolventCheck Check Solvent Type Liquid->SolventCheck Halo Halogenated Solvent (e.g., DCM, Chloroform) SolventCheck->Halo NonHalo Non-Halogenated Solvent (e.g., DMSO, MeOH) SolventCheck->NonHalo ContainerHalo Carboy: Halogenated Waste (Red Tag) Halo->ContainerHalo ContainerNonHalo Carboy: Organic Solvents (Clear/White Tag) NonHalo->ContainerNonHalo Labeling LABEL: 'Toxic to Aquatic Life' + Full Chemical Name ContainerSolid->Labeling ContainerHalo->Labeling ContainerNonHalo->Labeling Final Transfer to EHS for High-Temp Incineration Labeling->Final

Figure 1: Decision tree for the segregation and packaging of 2-benzoyl-N-(2-methoxyphenyl)benzamide waste streams.

Spill Response & Decontamination

In the event of a benchtop spill, immediate containment is necessary to prevent particulate dispersion.

  • PPE Requirement: Nitrile gloves (double-gloved recommended), safety goggles, and a lab coat. If powder is fine/dusty, use an N95 respirator or work within a fume hood.

  • Dry Spill (Powder):

    • Do not sweep dry. This generates airborne dust.

    • Cover the spill with wet paper towels (dampened with water or ethanol) to suppress dust.

    • Scoop the wet slurry into a hazardous waste container.

  • Wet Spill (Solution):

    • Cover with an inert absorbent (Vermiculite or polypropylene pads).

    • Do not use combustible materials like sawdust if the solvent is flammable.

    • Collect absorbent material into the solid hazardous waste stream.

  • Surface Decontamination:

    • Wipe the surface with ethanol or acetone.

    • Follow with a soap and water wash.[1][2][3][4][5]

    • Dispose of all wipes as solid hazardous waste.

Regulatory & Compliance Context (RCRA)

While this specific compound may not be explicitly listed on the EPA "P" or "U" lists (40 CFR § 261.33), it falls under the "Characteristic" or general "Process Waste" definitions due to its toxicity profile.

Regulatory CategoryClassification LogicAction
RCRA Status Non-Listed Hazardous WasteMust be characterized by generator knowledge (Toxicity).
EPA Waste Code D001 (If in flammable solvent) or None (if solid)Even if unlisted, treat as toxic for disposal purposes.
Disposal Method Fuel Blending / Incineration Destruction efficiency >99.99% required to break the benzophenone core.

Why Incineration? Biological treatment plants (wastewater treatment) cannot effectively degrade the stable benzophenone-amide linkage. Release into water systems leads to accumulation in sediment. High-temperature incineration (


) ensures complete oxidation to 

,

, and

(scrubbed).

References

  • United States Environmental Protection Agency (EPA). Hazardous Waste Codes & Lists (RCRA). Retrieved from [Link]

  • PubChem. Compound Summary: N-(2-Benzoylphenyl)benzamide (Structural Analog). National Library of Medicine. Retrieved from [Link]

  • Prudent Practices in the Laboratory. Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-benzoyl-N-(2-methoxyphenyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists dedicated to advancing drug development, our work inherently involves handling novel chemical entities. While the therapeutic potential of a compound like 2-benzoyl-N-(2-methoxyphenyl)benzamide is the focus of our research, ensuring our safety during its handling is paramount. This guide provides a comprehensive, technically grounded framework for the selection and use of Personal Protective Equipment (PPE). It moves beyond a simple checklist, delving into the causality behind each recommendation to foster a culture of safety and scientific integrity in the laboratory.

Foundational Hazard Analysis: Understanding the Risks

While a specific Safety Data Sheet (SDS) for 2-benzoyl-N-(2-methoxyphenyl)benzamide may not be widely available, we can infer its potential hazards from the toxicological profile of its parent structure, benzamide, and related aromatic amides. This proactive approach is central to laboratory safety.

Key potential hazards include:

  • Suspected Mutagenicity: Benzamide is classified as a Category 2 germ cell mutagen (H341), meaning it is suspected of causing genetic defects.[1][2] This is the most significant long-term health risk and the primary driver for stringent containment and PPE protocols. Any exposure could pose an irreversible health risk.[3]

  • Acute Oral Toxicity: The compound is likely harmful if swallowed (Acute Toxicity, Oral, Category 4, H302).[1][2]

  • Irritation: Similar benzamide derivatives are known to cause skin irritation (H315), serious eye irritation (H319), and respiratory tract irritation (H335).[4][5]

  • Environmental Toxicity: Related compounds can be very toxic to aquatic life with long-lasting effects (H410).[6] This necessitates careful waste management.

Given these potential hazards, our safety strategy must be built on the principle of minimizing all routes of exposure: inhalation, ingestion, and dermal contact.[4]

The Hierarchy of Controls: A Self-Validating Safety Framework

Before we even discuss specific PPE, we must implement a robust safety framework. The "Hierarchy of Controls" is a universally accepted system that prioritizes the most effective safety measures. PPE, while essential, is the last line of defense.

HierarchyOfControls cluster_0 Hierarchy of Controls for Chemical Handling Elimination Elimination (Not applicable for research) Substitution Substitution (Use a less hazardous chemical) Engineering Engineering Controls (Isolate people from the hazard) Substitution->Engineering Most Effective Administrative Administrative Controls (Change the way people work) Engineering->Administrative PPE Personal Protective Equipment (Protect the worker with PPE) Administrative->PPE Least Effective

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

  • Engineering Controls: The primary method for isolating personnel from the hazard. All handling of 2-benzoyl-N-(2-methoxyphenyl)benzamide as a solid or in a volatile solvent must be performed within a certified chemical fume hood.[7] Facilities should also be equipped with an eyewash station and a safety shower.[7][8]

  • Administrative Controls: These are the procedures that govern our work. Always handle this compound in a designated area. Wash hands thoroughly after handling, even if gloves were worn.[1][4] Do not eat, drink, or smoke in the laboratory.[8]

Personal Protective Equipment (PPE) Protocol: Your Last Line of Defense

Only after implementing engineering and administrative controls should we select PPE. The choice of PPE must be deliberate and based on the specific task being performed.

Due to the risk of serious eye irritation, robust protection is mandatory.

  • Standard Operations: Safety glasses with side-shields conforming to EN166 (EU) or ANSI Z87.1 (US) standards are the minimum requirement.[2][9]

  • Splash Risk: When handling solutions or there is a risk of splashing, chemical splash goggles are required.[10][11] For larger volumes (>1L), a full face shield worn over safety goggles provides the highest level of protection.[11][12]

Hands are the most likely part of the body to come into direct contact with the chemical.

  • Glove Material: Nitrile gloves are a suitable choice for incidental contact with solid materials and many common laboratory solvents.[10][12] Always check the manufacturer's compatibility chart for the specific solvent being used.

  • Glove Inspection and Technique: Always inspect gloves for tears or punctures before use.[2] Use proper glove removal technique (without touching the outer surface) to avoid cross-contamination.[2] For extended work, consider double-gloving.

  • Hygiene: Wash hands immediately after removing gloves.[1][2]

To protect against skin contact from spills or dust, appropriate body protection is essential.

  • A buttoned, long-sleeved laboratory coat is mandatory.[5]

  • For tasks with a higher risk of spillage, such as large-scale reactions or transfers, a chemical-resistant apron over the lab coat is recommended.[3]

  • Do not wear shorts or open-toed shoes in the laboratory. Full-length pants and closed-toe shoes are required.[12]

Engineering controls (i.e., a fume hood) should be sufficient to prevent inhalation exposure. However, in specific situations, respiratory protection may be necessary.

  • Emergency Situations: In the event of a large spill outside of a fume hood, a respirator may be required. A full-face respirator with appropriate cartridges (e.g., P100/P3 for particulates) should be used by trained personnel during cleanup.[1][5]

  • Maintenance: For maintenance work on contaminated equipment where dust or aerosols may be generated, a respirator is required.[10]

Data Presentation: PPE Requirements by Task

This table summarizes the minimum PPE required for common laboratory tasks involving 2-benzoyl-N-(2-methoxyphenyl)benzamide.

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing Solid Compound Safety Glasses with Side ShieldsSingle Pair of Nitrile GlovesLaboratory CoatNot required inside a fume hood or ventilated balance enclosure
Preparing Solutions Chemical Splash GogglesSingle Pair of Nitrile GlovesLaboratory CoatNot required inside a fume hood
Running/Monitoring Reaction Chemical Splash GogglesSingle Pair of Nitrile GlovesLaboratory CoatNot required inside a fume hood
Large-Scale Transfer (>1L) Face Shield over GogglesDouble Nitrile GlovesChemical-Resistant Apron over Lab CoatNot required inside a fume hood
Spill Cleanup (outside hood) Full-Face Respirator, GogglesHeavy-duty Nitrile/Butyl GlovesChemical-Resistant Suit/CoverallsFull-Face Respirator with appropriate cartridges
Experimental Protocols: Safe Handling and Disposal
  • Preparation: Before starting, ensure the chemical fume hood is operational. Designate a specific work area and gather all necessary equipment and PPE.

  • Donning PPE: Don PPE in the following order: lab coat, safety glasses/goggles, and finally, gloves.

  • Handling: Conduct all manipulations of the solid compound and its solutions deep within the fume hood.

  • Post-Handling: After completing the work, wipe down the work area with an appropriate solvent.

  • Doffing PPE: Remove PPE in the reverse order it was put on, being careful to avoid self-contamination. Gloves should be removed first, followed by the lab coat and eye protection.

  • Hygiene: Immediately wash hands with soap and water.[8]

  • Chemical Waste: All solid waste and solutions containing 2-benzoyl-N-(2-methoxyphenyl)benzamide must be disposed of in a clearly labeled, sealed hazardous waste container.[3][6] Do not pour down the drain, as it may be toxic to aquatic life.[2][6]

  • Contaminated PPE: Disposable items like gloves and wipes should be placed in the hazardous waste container. Reusable PPE like lab coats should be professionally laundered if contaminated.

References

  • SAFETY DATA SHEET - MilliporeSigma. (2024). MilliporeSigma.
  • N-(1-Benzylcarbamoyl-2-(4-methoxy-phenyl)-vinyl)-benzamide - AK Scientific, Inc.AK Scientific, Inc.
  • N-(2-Benzoylphenyl)
  • Benzamide - Santa Cruz Biotechnology.Santa Cruz Biotechnology.
  • Benzamide CAS No 55-21-0 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical.CDH Fine Chemical.
  • Material Safety Data Sheet - ScienceLab. (2010). ScienceLab.com.
  • Sigma-Aldrich - Safety D
  • Material Safety Data Sheet - Benzanilide 98% - Cole-Parmer. (2005). Cole-Parmer.
  • AMIDES, FROM DIETHYLENETRIAMINE AND PALM KERNEL-OIL, ETHOXYLATED - Regulations.gov. (2019).
  • Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. (2025). Unknown Source.
  • Safety D
  • Examples of PPE for Various Dangerous Goods Classes - Storemasta Blog. (2025). Storemasta.
  • Essential PPE for Protection Against Liquid Chemicals | SafetyCulture Marketplace US. (2025). SafetyCulture.
  • Personal Protection Equipment (PPE) for Oil and Gas Personnel - HSI. (2024). HSI.

Sources

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.